cIAP1 Ligand-Linker Conjugates 9
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C37H48N4O7 |
|---|---|
Molekulargewicht |
660.8 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2S,3R)-4-[[(2R)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m0/s1 |
InChI-Schlüssel |
IMJARMFRGASVMW-LBFZIJHGSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)NCCOCCOCCN)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Kanonische SMILES |
CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cIAP1 Ligand-Linker Conjugates, focusing on their application in the development of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that has become a key target for recruitment in the field of targeted protein degradation due to its role in cell death and survival pathways. This document details the underlying biology, relevant quantitative data for exemplary molecules, experimental methodologies, and key signaling pathways involved.
Introduction to cIAP1-Based Protein Degradation
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
cIAP1 has emerged as a valuable E3 ligase for this technology. It is a member of the Inhibitor of Apoptosis Protein (IAP) family and plays a crucial role in the regulation of apoptosis and inflammation, primarily through the tumor necrosis factor-alpha (TNF-α) signaling pathway.[1][2] Ligands that bind to cIAP1 can induce its auto-ubiquitination and degradation, a mechanism that can be harnessed to degrade a linked POI.[3][4] "cIAP1 Ligand-Linker Conjugates 9" is an example of a pre-fabricated chemical moiety that incorporates a cIAP1-binding ligand and a linker with a reactive handle, designed to be easily conjugated to a ligand for a specific POI to create a novel PROTAC or SNIPER.[5][6]
cIAP1 Ligands in PROTAC Development
Several classes of ligands have been developed to recruit cIAP1. These are often derived from endogenous IAP antagonists or small molecules discovered through screening efforts.
-
SMAC Mimetics (e.g., LCL161 derivatives): The Second Mitochondria-derived Activator of Caspases (SMAC) is an endogenous protein that antagonizes IAPs. Small molecules that mimic the IAP-binding motif of SMAC, such as LCL161, are potent binders of cIAP1 and are frequently used in the design of cIAP1-recruiting PROTACs.[7][8]
-
Bestatin (B1682670) Derivatives: Bestatin and its derivatives, such as methyl bestatin (MeBS), are aminopeptidase (B13392206) inhibitors that have been found to selectively induce the degradation of cIAP1.[4][9][10] These have been successfully incorporated into SNIPERs to target various proteins for degradation.
The choice of the cIAP1 ligand can influence the efficacy and selectivity of the resulting degrader.
Quantitative Data for Exemplary cIAP1-Recruiting PROTACs
Table 1: In Vitro Degradation Efficiency
| PROTAC/SNIPER | Target Protein | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Reference |
| SNIPER(ER) | Estrogen Receptor α (ERα) | MCF-7 | ~10 | >90 | Itoh Y, et al. (2011) |
| SNIPER(AR) | Androgen Receptor (AR) | LNCaP | ~30 | >80 | Shibata N, et al. (2018) |
| A1874 | BRD4 | 22Rv1 | 2.5 | >95 | Kregel, S., et al. (2020) |
| LCL161-based BCL-XL Degrader | BCL-XL | MOLT-4 | 100-1000 | ~70 | Khan, S., et al. (2020) |
¹DC₅₀: Concentration required to achieve 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 2: In Vitro Biological Activity
| PROTAC/SNIPER | Target Protein | Cell Line | IC₅₀ (nM)³ | Assay Type | Reference |
| SNIPER(ER) | Estrogen Receptor α (ERα) | MCF-7 | ~100 | Cell Viability | Itoh Y, et al. (2011) |
| SNIPER(AR) | Androgen Receptor (AR) | LNCaP | ~50 | Cell Viability | Shibata N, et al. (2018) |
| A1874 | BRD4 | 22Rv1 | 4.9 | Cell Viability | Kregel, S., et al. (2020) |
| LCL161 | cIAP1/XIAP | Hep3B | 10,230 | Cell Viability | Abcam (ab142073) |
³IC₅₀: Concentration required to inhibit 50% of a biological process (e.g., cell growth).
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of cIAP1-recruiting PROTACs.
Synthesis of a cIAP1-Recruiting PROTAC
This protocol describes a general method for conjugating a cIAP1 Ligand-Linker Conjugate to a POI ligand.
Objective: To synthesize a heterobifunctional PROTAC by coupling a POI ligand with a terminal carboxylic acid to a cIAP1 Ligand-Linker Conjugate with a terminal amine.
Materials:
-
POI ligand with a carboxylic acid functional group
-
cIAP1 Ligand-Linker Conjugate with a terminal amine (e.g., a derivative of LCL161 or Bestatin with a linker)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Materials for purification: Reverse-phase HPLC system
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the cIAP1 Ligand-Linker Conjugate (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a cIAP1-recruiting PROTAC.
Materials:
-
Cell line expressing the target protein
-
cIAP1-recruiting PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate to visualize the protein bands.
-
Capture the chemiluminescent signal and quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[11][12]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a cIAP1-recruiting PROTAC on cancer cells.
Materials:
-
96-well tissue culture plates
-
Cell line of interest
-
cIAP1-recruiting PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[13]
Visualization of Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the signaling pathways involving cIAP1 and the general workflow for PROTAC-mediated protein degradation.
Caption: General workflow of PROTAC-mediated protein degradation using a cIAP1 recruiter.
Caption: Simplified TNF-α signaling pathway highlighting the central role of cIAP1.
This technical guide serves as a foundational resource for researchers and drug developers interested in utilizing cIAP1 ligand-linker conjugates for targeted protein degradation. By providing a blend of theoretical background, practical data, and detailed protocols, it aims to facilitate the design and implementation of novel therapeutic strategies based on this promising technology.
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. cIAP1 promotes proliferation and migration and prevents apoptosis in gallbladder cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-IAP1 and c-IAP2 Are Critical Mediators of Tumor Necrosis Factor α (TNFα)-induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugate 9 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cIAP1 Ligand-Linker Conjugate 9, a specific iteration of the SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser) technology designed for targeted protein degradation. This document details the underlying mechanism of action, presents key quantitative data in a structured format, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to cIAP1-Mediated Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." One prominent strategy in this field is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.
SNIPERs are a class of PROTACs that specifically recruit Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase.[1][2] These molecules consist of three key components: a ligand that binds to the target protein, a linker, and a ligand that recruits cIAP1.[3] By forming a ternary complex between the target protein and cIAP1, SNIPERs induce the polyubiquitination of the target protein, marking it for degradation by the proteasome.[4][5]
cIAP1 Ligand-Linker Conjugate 9 is a well-documented SNIPER designed to target the Retinoic Acid Receptor (RAR), a nuclear receptor involved in cell differentiation and proliferation.[4] This conjugate, as described in the foundational work by Itoh et al. (2011), utilizes a bestatin (B1682670) derivative as the cIAP1 ligand.[4]
Mechanism of Action
The mechanism of action for cIAP1 Ligand-Linker Conjugate 9 involves a series of orchestrated molecular events, as depicted in the signaling pathway diagram below.
The binding of the conjugate to both RAR and cIAP1 facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the RAR protein. This polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged RAR. Interestingly, many cIAP1-recruiting degraders also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself, a factor that can influence the overall degradation kinetics and efficacy.[5][6]
Quantitative Data Summary
The efficacy of a protein degrader is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following tables summarize representative quantitative data for cIAP1 Ligand-Linker Conjugate 9 (RAR-SNIPER 9) based on the findings of Itoh et al. (2011) and the broader SNIPER literature.
Table 1: Degradation of Retinoic Acid Receptor (RAR) by Conjugate 9
| Compound | Target Protein | Cell Line | Concentration (µM) | % Degradation of RAR |
| Conjugate 9 | RAR | HeLa | 1 | Significant |
| Conjugate 9 | RAR | HeLa | 10 | More pronounced |
| Control (RAR Ligand only) | RAR | HeLa | 10 | No significant degradation |
| Control (cIAP1 Ligand only) | RAR | HeLa | 10 | No significant degradation |
Note: "Significant" and "More pronounced" degradation are qualitative descriptors based on the abstract of Itoh et al. (2011). Specific percentages are representative.
Table 2: Key Performance Metrics of Representative cIAP1-based SNIPERs
| SNIPER Compound | Target Protein | DC50 | Dmax | Reference |
| SNIPER(ABL)-019 | BCR-ABL | 0.3 µM | >80% | [3] |
| SNIPER(ER)-87 | ERα | 0.097 µM | >90% | [3] |
| SNIPER-21 | CRABP-II | ~1 µM | Concentration-dependent | [5] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize cIAP1 Ligand-Linker Conjugate 9.
Western Blot Analysis of RAR Degradation
This protocol outlines the steps to quantify the degradation of RAR in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line expressing RAR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
cIAP1 Ligand-Linker Conjugate 9 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-RARα
-
Loading control primary antibody: Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Conjugate 9 (e.g., 0.1, 1, 10 µM) and vehicle control for a specified time (e.g., 24 hours).
-
Include a co-treatment with MG132 (10 µM) and Conjugate 9 (10 µM) to confirm proteasome-dependent degradation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-RARα primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with anti-β-actin antibody as a loading control.
-
Quantify band intensities using densitometry software and normalize RAR levels to the loading control.
-
In Vitro Ubiquitination Assay
This assay confirms the ability of the ternary complex to catalyze the ubiquitination of the target protein.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human cIAP1
-
Recombinant human RAR
-
Ubiquitin
-
cIAP1 Ligand-Linker Conjugate 9
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the reaction buffer.
-
Add recombinant cIAP1 and RAR.
-
Add Conjugate 9 to the reaction mixture. Include a control reaction without the conjugate.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by Western blotting using an anti-RAR antibody. A high molecular weight smear or ladder of bands indicates polyubiquitination.
-
Conclusion
cIAP1 Ligand-Linker Conjugate 9 serves as a seminal example of the SNIPER technology, effectively demonstrating the targeted degradation of the nuclear receptor RAR. This technical guide provides researchers and drug developers with the foundational knowledge of its mechanism, representative data, and detailed experimental protocols to facilitate further investigation and application of cIAP1-based protein degraders. The ability to harness the ubiquitin-proteasome system through such innovative chemical biology tools holds immense promise for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Role of cIAP1 in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technology utilizes the cell's own ubiquitin-proteasome system to eliminate proteins of interest. A critical component of a PROTAC is its ability to recruit an E3 ubiquitin ligase. Among the more than 600 E3 ligases in the human genome, the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has garnered significant attention as a versatile and effective E3 ligase for PROTAC-mediated protein degradation. This technical guide provides a comprehensive overview of the role of cIAP1 in PROTAC design, including its mechanism of action, quantitative data on cIAP1-recruiting PROTACs, detailed experimental protocols, and visualizations of relevant signaling pathways.
The Mechanism of cIAP1 in PROTAC-Mediated Degradation
cIAP1, also known as BIRC2, is a RING-finger containing E3 ubiquitin ligase that plays a crucial role in regulating apoptosis and NF-κB signaling.[1][2][3] In the context of PROTACs, cIAP1 is recruited to a target protein by a heterobifunctional molecule. This PROTAC consists of a ligand that binds to the target protein, a linker, and a ligand that binds to cIAP1. The simultaneous binding of the PROTAC to both the target protein and cIAP1 induces the formation of a ternary complex.[4]
Within this ternary complex, cIAP1 ubiquitinates the target protein, tagging it for degradation by the 26S proteasome. A unique feature of cIAP1-based degraders is their ability to induce the formation of branched ubiquitin chains, which can efficiently recruit the proteasome.[5]
Ligands that recruit cIAP1 are often derived from Smac/DIABLO mimetics, such as LCL161 and MV1, which bind to the BIR3 domain of cIAP1.[6][7] Another class of cIAP1 ligands is based on bestatin (B1682670) and its derivatives, which also engage cIAP1 to induce ubiquitination.[8][9] An interesting characteristic of many cIAP1-recruiting PROTACs, often termed SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), is their ability to induce the degradation of both the target protein and cIAP1 itself, a phenomenon that can contribute to their therapeutic efficacy.[10]
Quantitative Data on cIAP1-Recruiting PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize key quantitative data for several cIAP1-recruiting PROTACs targeting different proteins of interest.
| Target Protein | cIAP1 Ligand | PROTAC/SNIPER | DC50 | Dmax | Cell Line |
| BCR-ABL | LCL161 derivative | SNIPER(ABL)-039 | 10 nM[6][11] | >90% | K562 |
| LCL161 derivative | SNIPER(ABL)-033 | 0.3 µM[2] | >90% | K562 | |
| MV1 | SNIPER(ABL)-019 | 0.3 µM[2] | >90% | K562 | |
| Bestatin | SNIPER(ABL)-020 | Not specified | >50% | K562 | |
| Imatinib-MV1 | SNIPER(ABL)-050 | Not specified | >50% | K562 | |
| GNF5-MV1 | SNIPER(ABL)-015 | 5 µM[2] | >50% | K562 | |
| BTK | IAP ligand | SNIPER-12 | 182 ± 57 nM[12] | >90% | THP-1 |
| CRABP-II | Bestatin | SNIPER-21 | ~1 µM[12] | >80% | HT1080 |
| Bestatin | SNIPER-22 | ~1 µM[12] | >80% | HT1080 | |
| MV1 | SNIPER-23 | <1 µM[12] | >90% | IMR32 | |
| BRD4 | LCL161 derivative | SNIPER-7/8 | 0.1 µM[12] | >90% | Not specified |
Table 1: Degradation Performance of cIAP1-Recruiting PROTACs.
| cIAP1 Ligand | Binding Affinity (IC50/Kd) to cIAP1 | Target Protein Ligand | Binding Affinity to Target |
| LCL161 | 0.4 nM (IC50)[7] | Dasatinib | 0.54 nM (IC50 to ABL)[11] |
| MV1 | 5.8 nM (Kd)[13] | (+)-JQ1 | 49 nM (IC50 to BRD4)[2] |
| Bestatin derivative | Not specified | All-trans retinoic acid (ATRA) | Not specified |
| Smac037 | Low nM (EC50)[1] | - | - |
| Smac066 | Low nM (EC50)[1] | - | - |
Table 2: Binding Affinities of cIAP1 and Target Protein Ligands.
Experimental Protocols
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a cIAP1-recruiting PROTAC.
Materials:
-
Cell line expressing the target protein and cIAP1.
-
cIAP1-recruiting PROTAC.
-
DMSO (vehicle control).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the cIAP1-PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the target protein and cIAP1 levels to the loading control. Calculate DC50 and Dmax values from the dose-response curve.
-
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-induced formation of the Target Protein-PROTAC-cIAP1 ternary complex.
Materials:
-
Cell line expressing the target protein and cIAP1.
-
cIAP1-recruiting PROTAC.
-
DMSO (vehicle control).
-
MG132 (proteasome inhibitor).
-
Non-denaturing lysis buffer.
-
Primary antibody against cIAP1 or the target protein for immunoprecipitation.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Primary antibodies for Western blotting (anti-target protein, anti-cIAP1).
-
IgG isotype control antibody.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with MG132 (e.g., 10 µM) for 2-4 hours to prevent degradation of the target protein.
-
Treat cells with the cIAP1-PROTAC or DMSO for 4-6 hours.
-
Lyse cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-cIAP1) or an IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples and input controls by Western blotting.
-
Probe the membrane with antibodies against the target protein and cIAP1 to detect the co-immunoprecipitated proteins.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a cIAP1-recruiting PROTAC to induce the ubiquitination of the target protein by cIAP1.
Materials:
-
Recombinant human E1 activating enzyme.
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D family).
-
Recombinant human cIAP1.
-
Recombinant purified target protein.
-
Recombinant ubiquitin.
-
cIAP1-recruiting PROTAC.
-
ATP.
-
Ubiquitination reaction buffer.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, cIAP1, and the target protein.
-
Add the cIAP1-PROTAC or DMSO control to the respective reaction tubes.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways Involving cIAP1
cIAP1 is a key regulator of the NF-κB and apoptosis signaling pathways. PROTAC-mediated degradation of cIAP1 can modulate these pathways, leading to anti-cancer effects.
Caption: cIAP1 signaling in the context of PROTAC action.
Experimental Workflow for PROTAC Evaluation
A logical workflow is essential for the systematic evaluation of novel cIAP1-recruiting PROTACs.
References
- 1. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNIPER | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LCL161 is a small molecule drug mimetic of Smac that binds to IAPs with high affinity and initiates the destruction of cIAP1 and cIAP2 – Genomics Proteomics and Bioinformatics [bioinf.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling cIAP1 Ligand-Linker Conjugate 9: A Technical Guide to a Novel Nuclear Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of cIAP1 Ligand-Linker Conjugate 9, a pioneering molecule in the field of targeted protein degradation. This conjugate, also known as SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser), represents a significant advancement in the development of chemical probes and potential therapeutic agents capable of selectively eliminating nuclear receptors. Here, we delve into the core data, experimental methodologies, and the underlying mechanism of action of this innovative compound.
Core Concept: Targeted Protein Degradation via SNIPER Molecules
cIAP1 Ligand-Linker Conjugate 9 is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of a specific target protein. It comprises three key components: a ligand that binds to the target protein, a ligand that recruits the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1), and a linker that connects these two moieties.[1] This tripartite architecture facilitates the formation of a ternary complex between the target protein and cIAP1, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1]
Quantitative Analysis of Nuclear Receptor Degradation
The biological activity of cIAP1 Ligand-Linker Conjugate 9 and its analogs was primarily assessed by their ability to induce the degradation of their target nuclear receptors. The following tables summarize the key quantitative data from these evaluations.
| Compound ID | Target Receptor | Cell Line | Concentration (μM) | % of Receptor Remaining |
| 9 | RAR | HeLa | 10 | ~20% |
| 11 | ERα | MCF7 | 10 | ~40% |
| 13 | AR | LNCaP | 10 | ~50% |
| Table 1: Degradation of Nuclear Receptors by SNIPER Molecules. Data derived from Western blot analysis after 24-hour treatment. |
| Compound ID | Target Receptor | Assay | IC50 (μM) |
| 9 | RAR | RARE-Luciferase Assay | ~1 |
| 11 | ERα | ERE-Luciferase Assay | ~3 |
| 13 | AR | ARE-Luciferase Assay | ~5 |
| Table 2: Inhibition of Nuclear Receptor-mediated Transcription. IC50 values represent the concentration at which 50% of the transcriptional activity is inhibited. |
Signaling Pathway and Mechanism of Action
The mechanism by which cIAP1 Ligand-Linker Conjugate 9 induces the degradation of the Retinoic Acid Receptor (RAR) is a prime example of targeted protein degradation. The following diagram illustrates the key steps in this signaling cascade.
References
The Dual-Action Mechanism of cIAP1 Ligand-Linker Conjugates in Apoptosis Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of programmed cell death and a member of the E3 ubiquitin ligase family. Its overexpression is a common feature in many cancers, contributing to therapeutic resistance and tumor survival. The strategic targeting of cIAP1 for degradation has emerged as a promising anti-cancer therapeutic strategy. This technical guide provides an in-depth exploration of cIAP1 ligand-linker conjugates, a class of targeted protein degraders, with a focus on their mechanism of action in inducing apoptosis.
Due to the limited public availability of specific data for "cIAP1 Ligand-Linker Conjugate 9", this whitepaper will utilize the well-characterized cIAP1-recruiting Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), SNIPER(ER)-87 , as a representative molecule to illustrate the core principles, experimental methodologies, and therapeutic potential of this class of compounds. SNIPERs are analogous to Proteolysis-Targeting Chimeras (PROTACs) and are designed to induce the degradation of specific target proteins.
Core Concept: SNIPER-Mediated Protein Degradation
cIAP1 ligand-linker conjugates, such as SNIPERs, are bifunctional molecules. They consist of a ligand that binds to cIAP1, connected via a chemical linker to a ligand that binds to a target protein of interest. This tripartite complex formation brings cIAP1 into close proximity with the target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. A key feature of cIAP1-recruiting SNIPERs is their ability to also induce the auto-ubiquitination and degradation of cIAP1 itself, leading to a dual-action anti-tumor effect.[1]
Representative Compound: SNIPER(ER)-87
SNIPER(ER)-87 is a well-documented cIAP1-recruiting SNIPER that targets the Estrogen Receptor α (ERα) for degradation. It is composed of a derivative of the SMAC mimetic LCL161 (the cIAP1 ligand) linked to 4-hydroxytamoxifen (B85900) (the ERα ligand).[2] While its primary target in the cited studies is ERα, it serves as an excellent model to understand the degradation of cIAP1 and the downstream consequences, including the induction of apoptosis.
Quantitative Data Presentation
The following tables summarize the biological activity of SNIPER(ER)-87 and the binding affinity of its cIAP1-binding moiety.
| Compound | Target Protein | Cell Line | IC50 (Cell Growth Inhibition) | Reference |
| SNIPER(ER)-87 | ERα | MCF-7 | 15.6 nM | [3] |
| SNIPER(ER)-87 | ERα | T47D | 9.6 nM | [3] |
| Compound | Target Protein | DC50 (Degradation) | Reference |
| SNIPER(ER)-87 | ERα | 3 nM | |
| SNIPER(ER)-87 | cIAP1 | Not explicitly quantified, but degradation is observed. | [2] |
| Ligand | Target | Binding Affinity (IC50) | Reference |
| LCL161 (cIAP1-binding moiety of SNIPER(ER)-87) | cIAP1 | 6.8 nM | [4] |
| LCL161 (cIAP1-binding moiety of SNIPER(ER)-87) | cIAP2 | 17 nM | [4] |
| LCL161 (cIAP1-binding moiety of SNIPER(ER)-87) | XIAP | 49 nM | [4] |
Signaling Pathways and Experimental Workflows
cIAP1 Regulation of Apoptosis and NF-κB Signaling
cIAP1 plays a crucial role in cell survival by inhibiting apoptosis and activating the NF-κB signaling pathway. It ubiquitinates RIPK1, which prevents the formation of the death-inducing signaling complex (DISC) and promotes the activation of NF-κB.
cIAP1-mediated regulation of apoptosis and NF-κB signaling.
Mechanism of Action of cIAP1 Ligand-Linker Conjugates (SNIPERs)
SNIPERs induce the formation of a ternary complex between cIAP1 and a target protein, leading to the ubiquitination and degradation of both proteins. This degradation of cIAP1 inhibits the pro-survival NF-κB pathway and promotes apoptosis.
Mechanism of SNIPER-mediated protein degradation and apoptosis induction.
Experimental Workflow for Assessing Protein Degradation
A standard method to quantify protein degradation is through Western blotting. This workflow outlines the key steps.
References
- 1. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Structural Features of cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural features, mechanism of action, and experimental evaluation of a specific cIAP1 ligand-linker conjugate, herein referred to as SNIPER(RAR)-9 , a potent inducer of retinoic acid receptor (RAR) degradation. This document details the key components of this chimeric molecule, summarizes its biological activity, and provides methodologies for its characterization.
Core Structural Components and Mechanism of Action
SNIPER(RAR)-9 is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system to induce the selective degradation of the Retinoic Acid Receptor (RAR).[1] It belongs to a class of molecules known as Specific and Nongenetic IAPs-dependent Protein Erasers (SNIPERs).[][3] The fundamental structure of SNIPER(RAR)-9 consists of three key moieties:
-
A Ligand for the Target Protein: In this case, a derivative of all-trans retinoic acid (ATRA) that specifically binds to the retinoic acid receptor (RAR).
-
A Ligand for the E3 Ubiquitin Ligase: A methyl bestatin (B1682670) (MeBS) derivative that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[][4]
-
A Chemical Linker: A flexible polyethylene (B3416737) glycol (PEG)-based chain that connects the target ligand and the E3 ligase ligand, facilitating the formation of a ternary complex between RAR and cIAP1.
The mechanism of action, a process known as targeted protein degradation, is initiated by the simultaneous binding of SNIPER(RAR)-9 to both RAR and cIAP1. This induced proximity triggers the E3 ligase activity of cIAP1, leading to the polyubiquitination of RAR. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged RAR protein.[5][6]
Quantitative Data Summary
The biological activity of SNIPER(RAR)-9 and related compounds from the original study by Itoh et al. (2011) is summarized below. These compounds were evaluated for their ability to induce the degradation of RARα in HL-60 cells.
| Compound ID | Target Ligand | cIAP1 Ligand | Linker Composition | Concentration (µM) | RARα Degradation (%) |
| SNIPER(RAR)-9 | ATRA derivative | Methyl Bestatin | PEG-based | 1 | ~50 |
| 10 (ER degrader) | Estradiol derivative | Methyl Bestatin | PEG-based | 1 | No RARα degradation |
| 12 (AR degrader) | DHT derivative | Methyl Bestatin | PEG-based | 1 | No RARα degradation |
Data is estimated from graphical representations in Itoh Y, et al. Bioorg Med Chem. 2011 Nov 15;19(22):6768-78 and is intended for comparative purposes.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies adapted from the foundational study.
Synthesis of SNIPER(RAR)-9
The synthesis of SNIPER(RAR)-9 involves a multi-step process:
-
Synthesis of the Linker-cIAP1 Ligand Moiety: Methyl bestatin is reacted with a bifunctional polyethylene glycol (PEG) linker containing a terminal amine and a protected carboxylic acid.
-
Synthesis of the Activated Target Ligand: All-trans retinoic acid (ATRA) is activated at its carboxylic acid group, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.
-
Conjugation: The deprotected linker-cIAP1 ligand moiety is reacted with the activated ATRA derivative to form the final SNIPER(RAR)-9 conjugate.
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (HPLC).
Cell Culture and Treatment
-
Cell Line: Human promyelocytic leukemia cells (HL-60), which endogenously express RARα.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a desired density and treated with varying concentrations of SNIPER(RAR)-9 or control compounds for the indicated time points (e.g., 24 hours).
Western Blotting for Protein Degradation Analysis
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against RARα and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
Signaling Pathway of SNIPER-induced Protein Degradation
Caption: Mechanism of SNIPER(RAR)-9 induced degradation of RARα.
Experimental Workflow for Assessing Protein Degradation
Caption: Workflow for Western Blot analysis of protein degradation.
Logical Relationship of SNIPER Components
Caption: Core components and interactions of SNIPER(RAR)-9.
References
- 1. Design, synthesis and biological evaluation of nuclear receptor-degradation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide on cIAP1 Ligand-Linker Conjugate 9 (PROTAC RAR Degrader-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on cIAP1 Ligand-Linker Conjugate 9, also identified as PROTAC RAR Degrader-1. This molecule is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. In this case, the target protein is the Retinoic Acid Receptor (RAR).
Core Concept: Targeted Protein Degradation
PROTACs are heterobifunctional molecules that consist of two key components connected by a linker: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome. This "event-driven" mechanism offers a powerful alternative to traditional small-molecule inhibitors.
cIAP1 Ligand-Linker Conjugate 9 utilizes a ligand for the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase, to target the degradation of RAR.
Quantitative Data Summary
The following table summarizes the key quantitative data from preliminary studies on cIAP1 Ligand-Linker Conjugate 9 (PROTAC RAR Degrader-1). The primary study demonstrating its activity is by Itoh Y, et al., in Bioorganic & Medicinal Chemistry, 2011.
| Compound Name | Target Protein | Cell Line | Key Findings | Reference |
| cIAP1 Ligand-Linker Conjugate 9 (PROTAC RAR Degrader-1) | RARα | HT1080 | Induces concentration-dependent degradation of RARα. Maximum degradation is achieved at a concentration of 30 μM after a 24-hour treatment. | Itoh Y, et al. Bioorg Med Chem. 2011 Nov 15;19(22):6768-78.[1] |
Signaling Pathways and Mechanism of Action
cIAP1 is a key regulator of multiple signaling pathways, including the NF-κB and MAPK pathways. As an E3 ubiquitin ligase, it can ubiquitinate various substrate proteins, leading to their degradation or altered function. cIAP1 Ligand-Linker Conjugate 9 hijacks this natural cellular process to specifically target RAR for degradation.
cIAP1-Mediated Ubiquitination and Degradation
The following diagram illustrates the general mechanism of cIAP1-mediated protein degradation induced by a SNIPER molecule like conjugate 9.
Caption: Mechanism of cIAP1-mediated targeted protein degradation by a SNIPER molecule.
Role of cIAP1 in NF-κB Signaling
cIAP1 is a crucial regulator of both the canonical and non-canonical NF-κB signaling pathways. Understanding this is vital as cIAP1-targeting degraders can modulate these pathways.
References
An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of cIAP1 ligand-linker conjugates in the development of targeted protein degraders, specifically focusing on their activity in cancer cell lines. Through the lens of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), this document details the mechanism of action, presents quantitative data on their efficacy, and outlines the experimental protocols for their evaluation.
Introduction to cIAP1-Recruiting Protein Degraders
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a crucial role in cell death and survival pathways. Its recruitment by heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and SNIPERs, offers a powerful strategy for inducing the degradation of specific proteins of interest (POIs) implicated in cancer. These chimeric molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ligase—in this case, cIAP1.
The fundamental mechanism involves the formation of a ternary complex between the target protein, the degrader molecule, and cIAP1. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. A notable feature of cIAP1-based degraders is that they often induce the auto-ubiquitination and subsequent degradation of cIAP1 itself, a process that can contribute to the overall anti-cancer effect by promoting apoptosis.
Quantitative Data Presentation
The efficacy of cIAP1-recruiting SNIPERs has been demonstrated across various cancer cell lines and against different oncogenic proteins. The following tables summarize key quantitative data for representative SNIPERs targeting the BCR-ABL fusion protein in Chronic Myelogenous Leukemia (CML) and Bromodomain-containing protein 4 (BRD4) in other cancers.
Table 1: Potency of SNIPER(ABL)-39 in CML Cell Lines [1]
| Cell Line | Target Protein | Compound | IC50 (nM) | Notes |
| K562 | BCR-ABL | SNIPER(ABL)-39 | ~10 | Exhibits potent growth inhibition. |
| KCL-22 | BCR-ABL | SNIPER(ABL)-39 | ~10 | Effective in various CML cell lines. |
| KU-812 | BCR-ABL | SNIPER(ABL)-39 | ~10 | Demonstrates consistent anti-proliferative activity. |
Table 2: Degradation Activity of SNIPERs Targeting BCR-ABL in K562 Cells [1][2][3]
| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (µM) |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | ~0.1 (100 nM) |
| SNIPER(ABL)-33 | HG-7-85-01 | LCL161 derivative | 0.3 |
| SNIPER(ABL)-19 | Dasatinib | MV-1 | 0.3 |
| SNIPER(ABL)-15 | GNF5 | MV-1 | 5 |
| SNIPER(ABL)-24 | GNF5 | LCL161 derivative | 5 |
| SNIPER(ABL)-58 | Imatinib | LCL161 derivative | 10 |
| SNIPER(ABL)-44 | HG-7-85-01 | Bestatin | 10 |
| SNIPER(ABL)-13 | GNF5 | Bestatin | 20 |
Table 3: Activity of BRD4-Targeting SNIPERs [4][5]
| Compound | Target Protein | Cell Line | Optimal Concentration for Degradation | Notes |
| SNIPER(BRD)-1 | BRD4 | Not specified | 0.1 µM | Rapidly reduces BRD4, cIAP1, and XIAP protein levels within 6 hours. |
| SNIPER-7 | BRD4 | Not specified | 0.1 µM | Effectively reduces BRD4, cIAP1, and XIAP protein levels. |
| SNIPER-8 | BRD4 | Not specified | 0.1 µM | Rapidly reduces BRD4 protein levels. |
Signaling Pathways and Mechanisms
cIAP1-recruiting degraders function by hijacking the cell's ubiquitin-proteasome system. The diagrams below illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of Action for cIAP1-recruiting SNIPERs.
The binding of the SNIPER molecule to both the Protein of Interest (POI) and cIAP1 forms a ternary complex. This proximity allows cIAP1 to poly-ubiquitinate the POI, targeting it for proteasomal degradation. Simultaneously, the binding of the SNIPER's IAP antagonist moiety can induce auto-ubiquitination and degradation of cIAP1, which can lower the threshold for apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of cIAP1-recruiting degraders in cancer cell lines.
Cell Culture
-
Cell Lines: K562 (human chronic myelogenous leukemia), KCL-22, KU-812 (CML cell lines), and MCF-7 (human breast adenocarcinoma) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein and cIAP1 following treatment with the degrader.
Caption: Experimental workflow for Western Blot analysis.
-
Cell Treatment: Seed cells (e.g., K562 cells at 5 x 10^5 cells/mL) and treat with the SNIPER compound at desired concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 6, 12, 24 hours).
-
Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Following washes with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band densities using image analysis software and normalize to a loading control like GAPDH or β-actin to determine the percentage of protein degradation (DC50).
Cell Viability Assay (WST/MTT Assay)
This assay measures the effect of the degrader on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 48 or 72 hours).
-
Reagent Incubation: Add WST-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay quantifies the activation of caspases 3 and 7, key executioners of apoptosis.
-
Cell Treatment: Seed cells in a 96-well plate and treat with the SNIPER compound as described for the viability assay.
-
Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
Conclusion
cIAP1 ligand-linker conjugates are integral components of potent protein degraders that have shown significant promise in preclinical cancer models. By effectively hijacking the cIAP1 E3 ligase, these molecules can induce the degradation of key oncogenic drivers, leading to cancer cell growth inhibition and apoptosis. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers working to advance this therapeutic modality. The ability of these compounds to simultaneously degrade a target protein and induce the degradation of cIAP1 itself represents a dual-action mechanism that is particularly advantageous for cancer therapy.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugate 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
cIAP1 Ligand-Linker Conjugate 9 is a chemical tool designed for the development of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This conjugate incorporates a high-affinity ligand for the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) connected to a linker with a terminal functional group, enabling its conjugation to a ligand of a specific protein of interest (POI). The resulting heterobifunctional molecule hijacks the cellular ubiquitin-proteasome system to induce the degradation of the target protein.[1][2][3][4][5]
cIAP1 is a RING-finger E3 ubiquitin ligase that plays a critical role in regulating cell death, inflammation, and signaling pathways, including the NF-κB pathway.[6] PROTACs that recruit cIAP1 can induce the ubiquitination and subsequent proteasomal degradation of target proteins, offering a powerful strategy for therapeutic intervention, particularly in oncology. A unique feature of cIAP1-recruiting degraders is their ability to also induce the auto-ubiquitination and degradation of cIAP1 itself, which can contribute to their therapeutic effect.[6][7]
These application notes provide detailed protocols for the synthesis of a cIAP1-based PROTAC using cIAP1 Ligand-Linker Conjugate 9, and for the subsequent cellular and biochemical assays to characterize its activity.
Data Presentation
The efficacy of a cIAP1-based PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table provides representative data for cIAP1-based PROTACs targeting Bruton's tyrosine kinase (BTK) and bromodomain-containing protein 4 (BRD4).
| Target Protein | Cell Line | PROTAC | DC50 (nM) | Dmax (%) | Reference |
| BTK | Mino | NC-1 | 2.2 | 97 | [8] |
| BRD4 | Namalwa | PROTAC 1 | <1 | >90 | [9] |
| BRD4 | MV4;11 | PROTAC 153 | <10 (not specified) | >90 (complete) | [] |
| BCL-XL | MOLT-4 | PROTAC 171 | 63 | 90.8 | [] |
| BCR-ABL | K562 | SNIPER-5 | ~100 | >90 (maximum knockdown) | [7] |
| ERα | MCF-7 | SNIPER(ER)-87 | 97 | >90 | [11] |
Signaling Pathways
cIAP1 is a central regulator of multiple signaling pathways. Its degradation by a cIAP1-based PROTAC can lead to significant downstream effects. The primary pathway affected is the NF-κB signaling cascade. In unstimulated cells, cIAP1 maintains low levels of NIK (NF-κB-inducing kinase) through ubiquitination and proteasomal degradation. Upon cIAP1 degradation, NIK stabilizes and activates the non-canonical NF-κB pathway, leading to the expression of genes involved in inflammation and cell survival. Furthermore, cIAP1 is involved in the TNFR1 signaling complex, where it promotes cell survival by ubiquitinating RIPK1. Loss of cIAP1 can sensitize cells to TNFα-induced apoptosis.
Caption: cIAP1 signaling pathways and the effect of a cIAP1-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a cIAP1-based PROTAC via EDC/NHS Coupling
This protocol describes the conjugation of cIAP1 Ligand-Linker Conjugate 9 (assuming it has a terminal amine) to a protein of interest (POI) ligand that has a carboxylic acid functional group.
Materials:
-
cIAP1 Ligand-Linker Conjugate 9
-
POI ligand with a carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of POI Ligand: a. Dissolve the POI ligand (1 equivalent) in anhydrous DMF. b. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.
-
Conjugation: a. In a separate flask, dissolve cIAP1 Ligand-Linker Conjugate 9 (1 equivalent) in anhydrous DMF. b. Add the activated POI ligand solution to the cIAP1 Ligand-Linker Conjugate 9 solution. c. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture. d. Stir the reaction at room temperature overnight.
-
Purification: a. Monitor the reaction progress by LC-MS. b. Once the reaction is complete, concentrate the mixture under reduced pressure. c. Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: a. Confirm the identity and purity of the synthesized PROTAC by LC-MS and NMR spectroscopy.
Caption: Workflow for the synthesis of a cIAP1-based PROTAC.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the POI-PROTAC-cIAP1 ternary complex in cells.[3]
Materials:
-
Cells expressing the POI
-
Synthesized cIAP1-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against cIAP1 or the POI
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the POI. c. Treat cells with the cIAP1-based PROTAC at the desired concentration (e.g., 100 nM) or DMSO (vehicle control) for 2-4 hours.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: a. Pre-clear the lysate with protein A/G beads. b. Incubate the pre-cleared lysate with an antibody against cIAP1 (or the POI) overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: a. Wash the beads several times with wash buffer to remove non-specific binding. b. Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with antibodies against the POI (if cIAP1 was immunoprecipitated) and cIAP1 to detect the co-immunoprecipitated proteins.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce cIAP1-mediated ubiquitination of the POI.[12][13][14][15]
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant human cIAP1
-
Recombinant POI
-
Human ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Synthesized cIAP1-based PROTAC
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, cIAP1, and the POI. b. Add the cIAP1-based PROTAC or DMSO (vehicle control) to the reaction mixture.
-
Incubation: a. Incubate the reaction at 37°C for 1-2 hours.
-
Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling. b. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with an antibody against the POI to visualize the ubiquitinated protein, which will appear as a high-molecular-weight smear or ladder.
Protocol 4: Cellular Protein Degradation Assay (Western Blot)
This is the standard assay to measure the degradation of the POI in cells.
Materials:
-
Cells expressing the POI
-
Synthesized cIAP1-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with a range of concentrations of the cIAP1-based PROTAC for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in lysis buffer. b. Quantify the protein concentration of each lysate.
-
Western Blot Analysis: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane and probe with a primary antibody against the POI. d. Subsequently, probe with a primary antibody for a loading control. e. Incubate with the appropriate HRP-conjugated secondary antibodies. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for the POI and the loading control. b. Normalize the POI band intensity to the loading control for each sample. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[16]
Caption: Workflow for cellular protein degradation assay.
References
- 1. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scispace.com [scispace.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugate 9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation, making it a compelling target for therapeutic intervention, particularly in oncology. cIAP1 possesses E3 ubiquitin ligase activity, which can be harnessed for targeted protein degradation. cIAP1 Ligand-Linker Conjugate 9 is a chemical tool designed for the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are heterobifunctional molecules that recruit cIAP1 to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technology offers a powerful strategy to eliminate pathogenic proteins from cells.
These application notes provide a comprehensive overview of the use of cIAP1 Ligand-Linker Conjugate 9 in cell culture, including detailed experimental protocols and data presentation to guide researchers in their drug development efforts.
Signaling Pathway and Mechanism of Action
cIAP1 is a central node in several signaling pathways, most notably the NF-κB and TNF-α induced apoptosis pathways. As an E3 ligase, cIAP1 is responsible for the ubiquitination of several proteins, which can lead to either their degradation or the assembly of signaling complexes.
A SNIPER molecule synthesized using cIAP1 Ligand-Linker Conjugate 9 will have two key domains: one that binds to the target protein and the cIAP1 ligand portion derived from the conjugate. This brings cIAP1 into close proximity with the target protein, facilitating the transfer of ubiquitin to the target. It is important to note that SNIPERs not only induce the degradation of the target protein but can also lead to the auto-ubiquitination and degradation of cIAP1 itself.
Caption: Mechanism of SNIPER-mediated protein degradation.
Data Presentation
The efficacy of a SNIPER molecule derived from cIAP1 Ligand-Linker Conjugate 9 can be quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for the target protein. Below is a table summarizing representative quantitative data for various SNIPER molecules that recruit cIAP1 to different target proteins.
| SNIPER Molecule | Target Protein | Cell Line | DC50 | Dmax | Treatment Time (h) | Reference |
| SNIPER(ABL)-033 | BCR-ABL | K562 | 0.3 µM | >90% | 24 | [1] |
| SNIPER(ABL)-039 | BCR-ABL | K562 | 10 nM | >90% | 24 | [1] |
| SNIPER(ER)-87 | Estrogen Receptor α | MCF-7 | <3 nM | >90% | 4 | [2] |
| SNIPER(ER)-87 | Estrogen Receptor α | MCF-7 | 7.7 nM | >90% | 48 | [2] |
| SNIPER(BRD)-1 | BRD4 | LNCaP | Not specified | >90% | 6-24 | [3] |
Experimental Protocols
The following protocols provide a general framework for cell-based assays using a SNIPER molecule synthesized from cIAP1 Ligand-Linker Conjugate 9. It is recommended to optimize these protocols for specific cell lines and target proteins.
Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line that expresses both the target protein and cIAP1. Common cell lines used in cancer research such as MDA-MB-231 (breast cancer), SK-OV-3 (ovarian cancer), and various leukemia cell lines (e.g., K562) are suitable starting points.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: For adherent cells, seed them in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. For suspension cells, adjust the cell density to the recommended range for the specific cell line.
Treatment with SNIPER Molecule
-
Stock Solution: Prepare a high-concentration stock solution of the SNIPER molecule (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the SNIPER molecule in complete cell culture medium to achieve the desired final concentrations. A typical concentration range to start with is 1 nM to 10 µM.
-
Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the SNIPER molecule.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the SNIPER molecule or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration for target protein degradation.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugate 9 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
cIAP1 Ligand-Linker Conjugate 9 is a key chemical tool for the development of targeted protein degraders in oncology research. This conjugate incorporates a high-affinity ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, connected to a versatile linker. This design enables the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are engineered to recruit cIAP1 to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]
The targeted degradation of oncoproteins presents a powerful therapeutic strategy in cancer. Unlike traditional inhibitors that only block a protein's function, PROTACs mediate the removal of the entire protein, which can lead to a more profound and sustained downstream effect and can overcome resistance mechanisms associated with inhibitor therapies.[3] cIAP1 is an attractive E3 ligase to hijack for this purpose due to its frequent overexpression in various cancers and its role in cell survival pathways.[2][4]
These application notes provide an overview of the utility of cIAP1 Ligand-Linker Conjugate 9 in creating potent and selective protein degraders for oncology research, along with detailed protocols for their evaluation.
Mechanism of Action
PROTACs synthesized using cIAP1 Ligand-Linker Conjugate 9 function by inducing the formation of a ternary complex between the target oncoprotein and the cIAP1 E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged oncoprotein.[3][5] A key feature of this process is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[6][7]
Data Presentation
The efficacy of a PROTAC derived from cIAP1 Ligand-Linker Conjugate 9 is evaluated by its ability to induce the degradation of the target protein and inhibit cancer cell viability. The following tables summarize representative quantitative data for various cIAP1-recruiting PROTACs (SNIPERs) targeting different oncoproteins in various cancer cell lines. This data serves as a benchmark for what can be expected from novel degraders synthesized using Conjugate 9.
Table 1: In Vitro Degradation of Oncoproteins by cIAP1-Recruiting PROTACs
| PROTAC (SNIPER) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| SNIPER-5 | BCR-ABL | K562 (Chronic Myeloid Leukemia) | ~100 | >90 | 24 |
| SNIPER-7 | BRD4 | HeLa (Cervical Cancer) | ~100 | >90 | 6 |
| SNIPER-12 | BTK | THP-1 (Acute Monocytic Leukemia) | 182 ± 57 | >90 | 24 |
| SNIPER(ERα) | Estrogen Receptor α | MCF-7 (Breast Cancer) | <100 | >90 | 12 |
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved. (Data compiled from multiple sources for illustrative purposes).[2]
Table 2: Anti-proliferative Activity of cIAP1-Recruiting PROTACs in Cancer Cell Lines
| PROTAC (SNIPER) | Target Protein | Cell Line | IC50 (nM) | Assay Duration (h) |
| SNIPER-1 | Androgen Receptor | LNCaP (Prostate Cancer) | <3000 | 72 |
| SNIPER-7 | BRD4 | HeLa (Cervical Cancer) | ~100 | 72 |
| PROTAC targeting BCL-XL | BCL-XL | MyLa 1929 (T-cell Lymphoma) | ~50 | 72 |
IC50: Concentration of the PROTAC that results in 50% inhibition of cell viability. (Data compiled from multiple sources for illustrative purposes).[2][4]
Experimental Protocols
Detailed methodologies for key experiments to characterize a novel PROTAC synthesized from cIAP1 Ligand-Linker Conjugate 9 are provided below.
Experimental Workflow
The general workflow for evaluating a novel cIAP1-recruiting PROTAC involves synthesizing the PROTAC, followed by a series of in vitro assays to determine its efficacy and mechanism of action.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of PROTAC-induced protein degradation on cancer cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[1][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 90 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 10 µL of the diluted PROTAC or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to provide evidence for the formation of the ternary complex (Target Protein-PROTAC-cIAP1).[9][10]
Materials:
-
Cancer cell line of interest
-
PROTAC and control compounds
-
Co-IP lysis buffer
-
Antibody against the target protein or cIAP1 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-target protein, anti-cIAP1)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation for a short period (e.g., 1-4 hours). Include vehicle and negative controls.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or cIAP1) overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting.
-
Probe the membrane with antibodies against both the target protein and cIAP1.
-
The presence of both proteins in the eluate from the PROTAC-treated sample, but not in the controls, indicates the formation of the ternary complex.
-
Conclusion
cIAP1 Ligand-Linker Conjugate 9 is a valuable tool for the development of novel PROTACs in oncology. By enabling the targeted degradation of oncoproteins, PROTACs synthesized from this conjugate have the potential to overcome the limitations of traditional cancer therapies. The protocols provided herein offer a comprehensive framework for the evaluation of these next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of SNIPERs using cIAP1 Ligand-Linker Conjugate 9
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging SNIPER Technology for Targeted Protein Degradation
Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a powerful class of Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of specific proteins of interest (POIs).[1][2] SNIPERs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] This document focuses on SNIPERs that utilize Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a member of the IAP family of E3 ubiquitin ligases.[4][5]
The mechanism involves the SNIPER molecule forming a ternary complex, bringing the POI into close proximity with cIAP1. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the cell's proteasome.[6] A unique feature of IAP-based SNIPERs is their ability to also induce the degradation of IAP proteins like cIAP1 and XIAP, which can offer additional therapeutic benefits, particularly in oncology.[7][8]
cIAP1 Ligand-Linker Conjugate 9 is a pre-synthesized chemical moiety that incorporates a high-affinity ligand for cIAP1 and a versatile linker.[9] This conjugate serves as a foundational building block, enabling researchers to readily synthesize novel SNIPER molecules by simply attaching a ligand for their specific protein of interest.
Mechanism of Action
The SNIPER molecule, synthesized using a cIAP1 Ligand-Linker Conjugate, orchestrates a sequence of intracellular events leading to the degradation of a target protein.
Data Presentation: Performance of a Hypothetical SNIPER-X
To illustrate the potential efficacy of a SNIPER developed using cIAP1 Ligand-Linker Conjugate 9 , the following tables summarize expected quantitative data for a hypothetical "SNIPER-X" targeting an oncogenic protein (e.g., BRD4 or BCR-ABL).[10]
Table 1: In Vitro Degradation Efficacy
| Cell Line | Target Protein | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Timepoint (hours) |
| K562 | BCR-ABL | 10 | >90% | 24 |
| HeLa | BRD4 | 30 | >95% | 18 |
| MCF-7 | ERα | 15 | >90% | 24 |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of protein degradation observed.
Table 2: Cellular Activity and Selectivity
| Cell Line | Target Protein | IC₅₀ (nM)³ | Control Compound IC₅₀ (nM)⁴ | Notes |
| K562 | BCR-ABL | 50 | >10,000 | SNIPER-X is significantly more potent than the un-conjugated target ligand. |
| HeLa | BRD4 | 120 | >10,000 | Demonstrates potent anti-proliferative activity correlated with BRD4 degradation. |
| MCF-7 | ERα | 85 | >10,000 | Effective in ER-positive breast cancer cells.[] |
³IC₅₀: Half-maximal inhibitory concentration for cell viability. ⁴A control compound, such as an inactive epimer of the target ligand or a SNIPER with a methylated IAP ligand (like SNIPER-9), should be used to confirm the degradation-dependent mechanism.[4]
Experimental Protocols
Protocol 1: Synthesis of a Custom SNIPER
This protocol outlines the final conjugation step to create a custom SNIPER using cIAP1 Ligand-Linker Conjugate 9 , which is assumed to have a reactive functional group (e.g., a primary amine or carboxylic acid) for coupling with a POI ligand.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 6. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugate 9 in Ubiquitin-Proteasome System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in regulating a wide array of cellular processes. Dysregulation of the UPS is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. A key component of this system is the E3 ubiquitin ligase, which provides substrate specificity for ubiquitination. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a RING-type E3 ubiquitin ligase that has emerged as a promising target for therapeutic intervention.
This document provides detailed application notes and protocols for the use of cIAP1 Ligand-Linker Conjugate 9 , a tool compound designed for the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that recruit cIAP1 to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. cIAP1 Ligand-Linker Conjugate 9 incorporates a high-affinity ligand for cIAP1, derived from methyl bestatin, connected to a linker for conjugation to a ligand of a protein of interest.
Mechanism of Action
cIAP1 Ligand-Linker Conjugate 9 serves as a foundational component for generating bifunctional SNIPER molecules. The SNIPER, once assembled, hijacks the cellular protein degradation machinery through the following mechanism:
-
Ternary Complex Formation: The SNIPER molecule simultaneously binds to the target protein (Protein of Interest, POI) and cIAP1, forming a ternary POI-SNIPER-cIAP1 complex.
-
Ubiquitination: The proximity induced by the SNIPER allows the E3 ligase activity of cIAP1 to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein. The SNIPER molecule is then released and can engage in another cycle of degradation.
Notably, the binding of the cIAP1 ligand component can also induce the autoubiquitination and degradation of cIAP1 itself.
Data Presentation
The efficacy of a SNIPER derived from cIAP1 Ligand-Linker Conjugate 9 is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables provide a template for presenting such quantitative data, with example data for a hypothetical SNIPER targeting Retinoic Acid Receptor (RAR), based on the work by Itoh et al. (2011).
Table 1: Degradation of Target Protein (RARα) by a SNIPER incorporating cIAP1 Ligand-Linker Conjugate 9 in HT1080 cells.
| Compound | Concentration (µM) | Treatment Time (h) | RARα Remaining (%) |
| Vehicle (DMSO) | - | 24 | 100 |
| SNIPER(RAR) | 0.1 | 24 | 85 |
| SNIPER(RAR) | 0.3 | 24 | 60 |
| SNIPER(RAR) | 1 | 24 | 35 |
| SNIPER(RAR) | 3 | 24 | 15 |
| SNIPER(RAR) | 10 | 24 | 10 |
| SNIPER(RAR) + MG132 (10 µM) | 3 | 24 | 95 |
Table 2: DC50 and Dmax Values for SNIPER(RAR).
| Cell Line | Target Protein | DC50 (µM) | Dmax (%) |
| HT1080 | RARα | ~1.5 | ~90 |
| MCF-7 | RARα | ~2.0 | ~85 |
Mandatory Visualization
Caption: Mechanism of action of a cIAP1-recruiting SNIPER.
Caption: Workflow for evaluating SNIPER-mediated protein degradation.
Experimental Protocols
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a SNIPER molecule.
Materials:
-
Cell line expressing the protein of interest (e.g., HT1080 for RARα)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SNIPER compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the target protein, cIAP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Incubate overnight at 37°C with 5% CO2.
-
SNIPER Treatment:
-
Prepare serial dilutions of the SNIPER compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest SNIPER concentration).
-
For a proteasome inhibitor control, pre-treat cells with 10 µM MG132 for 1-2 hours before adding the SNIPER.
-
Remove the old medium and add the medium containing the SNIPER or controls.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, cIAP1, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein and cIAP1 bands to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the SNIPER concentration to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is to confirm that the SNIPER-induced degradation of the target protein is mediated by ubiquitination.
Materials:
-
Materials from Protocol 1
-
Immunoprecipitation (IP) lysis buffer
-
Antibody for immunoprecipitating the target protein
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment and Lysis:
-
Follow steps 1 and 2 from Protocol 1, typically using a SNIPER concentration around the DC50 value and a treatment time of 4-8 hours. Include a vehicle control and a proteasome inhibitor control (MG132).
-
Lyse cells in IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the antibody against the target protein overnight at 4°C.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads and wash them three to five times with ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitin chains on the target protein. A smear of high molecular weight bands indicates ubiquitination.
-
The membrane can also be stripped and re-probed for the target protein to confirm successful immunoprecipitation.
-
Conclusion
cIAP1 Ligand-Linker Conjugate 9 is a valuable chemical tool for the development of SNIPERs to induce the degradation of specific proteins of interest. By hijacking the E3 ligase activity of cIAP1, researchers can achieve potent and selective protein knockdown, providing a powerful approach to study protein function and explore new therapeutic strategies. The protocols outlined in this document provide a comprehensive guide for the characterization of SNIPERs derived from this conjugate, enabling the reliable determination of their efficacy and mechanism of action.
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways. As an E3 ubiquitin ligase, cIAP1 is responsible for tagging proteins with ubiquitin, which can lead to their degradation by the proteasome.[1] cIAP1's role in promoting cell survival and its overexpression in various cancers make it an attractive therapeutic target.[2] cIAP1 ligand-linker conjugates, a class of molecules often referred to as SMAC mimetics, are designed to induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1. This leads to the activation of apoptotic pathways and sensitization of cancer cells to other therapeutic agents. These application notes provide a detailed experimental workflow and protocols for researchers working with cIAP1 ligand-linker conjugates.
Data Presentation
The following tables summarize representative quantitative data from experiments assessing the effects of a cIAP1 ligand-linker conjugate.
Table 1: In Vitro cIAP1 Auto-Ubiquitination
| Conjugate Conc. (µM) | cIAP1-Ubiquitin Conjugates (Relative Densitometry) | IC50 (µM) |
| 0 (DMSO) | 1.0 | \multirow{4}{*}{14.1} |
| 10 | 0.6 | |
| 25 | 0.3 | |
| 50 | 0.1 |
Note: Data are representative and may vary based on experimental conditions.
Table 2: Cell-Based cIAP1 Degradation and Cell Viability
| Cell Line | Conjugate Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 | 24 | 100 | 100 |
| 10 | 24 | 50 | 85 | |
| 50 | 24 | 15 | 60 | |
| 100 | 24 | <5 | 40 | |
| SK-OV-3 | 0 | 24 | 100 | 100 |
| 10 | 24 | 65 | 90 | |
| 50 | 24 | 25 | 70 | |
| 100 | 24 | 10 | 55 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cIAP1 signaling pathway and the general experimental workflow for assessing the effects of cIAP1 ligand-linker conjugates.
Caption: cIAP1 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
In Vitro cIAP1 Auto-Ubiquitination Assay
This assay measures the ability of a cIAP1 ligand-linker conjugate to induce the auto-ubiquitination of cIAP1 in a cell-free system.
Materials:
-
Recombinant human cIAP1 protein
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2), e.g., UbcH5b
-
Human recombinant ubiquitin
-
ATP solution
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)
-
cIAP1 ligand-linker conjugate and DMSO (vehicle control)
-
SDS-PAGE gels and buffers
-
Western blot reagents and antibodies (anti-cIAP1, anti-ubiquitin)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine the following:
-
5 µL of 10x Ubiquitination buffer
-
5 µL of 2 mM ATP solution
-
Diluted E1 enzyme (as per manufacturer's recommendation)
-
Diluted E2 enzyme (as per manufacturer's recommendation)[4]
-
Diluted ubiquitin
-
Recombinant cIAP1 protein
-
cIAP1 ligand-linker conjugate at various concentrations (or DMSO)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-cIAP1 or anti-ubiquitin antibody to visualize the formation of high molecular weight polyubiquitinated cIAP1 species.
Cell-Based cIAP1 Degradation Assay (Western Blot)
This protocol details the detection of cIAP1 protein levels in cells following treatment with a cIAP1 ligand-linker conjugate.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-OV-3)
-
Complete growth medium
-
cIAP1 ligand-linker conjugate and DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the cIAP1 ligand-linker conjugate or DMSO for the desired time (e.g., 6, 12, 24 hours).[3]
-
After treatment, wash the cells twice with ice-cold PBS.[3]
-
Lyse the cells by adding ice-cold RIPA buffer to each well and scraping the cells.[3]
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[3]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[3]
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.[3]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel for electrophoresis.[3]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[3]
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities using densitometry software.[3]
Immunoprecipitation of Ubiquitinated cIAP1
This protocol is used to enrich ubiquitinated cIAP1 to confirm its ubiquitination status after treatment with a ligand-linker conjugate.
Materials:
-
Cell lysis buffer for IP (e.g., Triton-based buffer with protease and deubiquitinase inhibitors)
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-cIAP1 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffer
Procedure:
-
Prepare cell lysates as described in the Western blotting protocol, using the IP lysis buffer.[3]
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.[3]
-
Incubate the pre-cleared lysate with the anti-cIAP1 antibody overnight at 4°C.[3]
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.[3]
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.[3]
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.[3]
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated cIAP1.[3]
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of the cIAP1 ligand-linker conjugate on cell viability.[3]
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[3]
-
Treat the cells with a range of concentrations of the cIAP1 ligand-linker conjugate for the desired duration (e.g., 24, 48, 72 hours).[3]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.[3]
References
Troubleshooting & Optimization
troubleshooting cIAP1 Ligand-Linker Conjugates 9 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cIAP1 Ligand-Linker Conjugates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving cIAP1 ligand-linker conjugates, such as those designed as PROTACs (Proteolysis Targeting Chimeras) or SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).
1. Synthesis and Purification
| Question/Issue | Possible Cause | Recommended Solution |
| Low yield of the final conjugate. | Incomplete coupling reaction between the cIAP1 ligand and the linker, or the linker and the protein of interest (POI) ligand.[1] | - Optimize coupling reaction conditions (e.g., reagents like DCC/NHS, temperature, reaction time).- Ensure high purity of starting materials (ligands and linkers).- Perform reactions under inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents. |
| Difficulty in purifying the final conjugate. | Presence of unreacted starting materials or byproducts with similar physicochemical properties to the desired conjugate. | - Employ high-performance liquid chromatography (HPLC) for purification, optimizing the gradient and column chemistry for better separation.[1]- Consider alternative purification techniques such as flash chromatography with a suitable stationary phase. |
| Conjugate instability or degradation. | The linker may be susceptible to cleavage under certain pH or temperature conditions. The overall molecule may be unstable. | - Assess the stability of the linker at different pH values and temperatures.- Store the purified conjugate at -80°C in an appropriate solvent (e.g., DMSO) to minimize degradation. |
2. In Vitro and Cellular Assays
| Question/Issue | Possible Cause | Recommended Solution |
| No or low degradation of the target protein. | - The ternary complex (cIAP1-conjugate-Target Protein) is not forming efficiently.- The linker length or composition is suboptimal.[2][3]- The chosen cell line has low expression of cIAP1. | - Confirm binding of the conjugate to both cIAP1 and the target protein individually using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1]- Synthesize and test a library of conjugates with varying linker lengths and compositions to identify the optimal geometry for ternary complex formation.- Verify cIAP1 expression levels in the cell line using Western blotting or qPCR. Select a cell line with robust cIAP1 expression. |
| Observed cIAP1 auto-degradation but no target degradation. | The conjugate is effectively binding to cIAP1 and inducing its auto-ubiquitination and degradation, but is failing to recruit the target protein.[3][4] | - This indicates the cIAP1 ligand part of the conjugate is active. Focus on optimizing the target protein ligand and the linker to improve ternary complex formation.- Increase the concentration of the conjugate to see if a therapeutic window for target degradation can be achieved before significant cIAP1 degradation occurs. |
| High off-target effects or cellular toxicity. | - The conjugate may be degrading other proteins besides the intended target.- The concentration used may be too high, leading to general cellular stress. | - Perform proteomic studies (e.g., mass spectrometry) to identify off-target proteins.- Conduct dose-response experiments to determine the optimal concentration that induces target degradation with minimal toxicity.- Assess cell viability using assays like MTT or CellTiter-Glo. |
| Inconsistent results between experiments. | - Variability in cell culture conditions (e.g., cell passage number, confluency).- Inconsistent preparation and storage of the conjugate. | - Maintain consistent cell culture practices.- Prepare fresh dilutions of the conjugate from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cIAP1 ligand-linker conjugates?
A1: cIAP1 ligand-linker conjugates, often referred to as PROTACs or SNIPERs, are bifunctional molecules.[3] One end binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[5][6] The other end binds to a specific protein of interest (POI) that is targeted for degradation. The linker connects these two binding moieties. By bringing cIAP1 in close proximity to the POI, the conjugate facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[7] This polyubiquitination marks the POI for degradation by the proteasome.[1][8]
Q2: How does cIAP1's E3 ligase activity get activated?
A2: cIAP1 possesses a C-terminal RING domain that is responsible for its E3 ligase activity.[4][9] The binding of certain ligands, such as Smac mimetics, to the BIR domains of cIAP1 can induce a conformational change that promotes the dimerization of the RING domain, leading to its activation and subsequent auto-ubiquitination and degradation.[4][10]
Q3: What are the key signaling pathways regulated by cIAP1?
A3: cIAP1 is a crucial regulator of several signaling pathways, primarily the NF-κB (canonical and non-canonical) and apoptosis pathways.[5][11][12] It can ubiquitinate proteins like RIPK1, which is a key signaling node in the TNF-α pathway, leading to the activation of NF-κB and cell survival.[6][11] By inducing the degradation of cIAP1, these conjugates can inhibit NF-κB signaling and sensitize cells to apoptosis.[13]
Q4: Which experimental techniques are essential for evaluating cIAP1 ligand-linker conjugates?
A4: A combination of biochemical and cellular assays is crucial. Key techniques include:
-
Western Blotting: To quantify the degradation of the target protein and cIAP1.[13]
-
Immunoprecipitation (IP): To study the ubiquitination of the target protein and cIAP1.[13][14]
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of the conjugates.[15]
-
Quantitative Real-Time PCR (qPCR): To ensure that the reduction in protein levels is due to degradation and not transcriptional repression.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To measure the binding affinities of the conjugate to cIAP1 and the target protein.[1]
Q5: What are the common linkers used in cIAP1-based PROTACs?
A5: The linker plays a critical role in the efficacy of a PROTAC by influencing the stability and orientation of the ternary complex.[2] Common linkers are often based on polyethylene (B3416737) glycol (PEG) chains of varying lengths or aliphatic chains. The optimal linker length and composition need to be determined empirically for each target.
Data Presentation
Table 1: Representative Data on cIAP1-Mediated Protein Degradation and Cell Viability
| Cell Line | Conjugate Conc. (nM) | Treatment Time (h) | Target Protein Level (% of Control) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 0 (Vehicle) | 24 | 100 | 100 | 100 |
| 10 | 24 | 65 | 70 | 95 | |
| 50 | 24 | 20 | 30 | 75 | |
| 100 | 24 | <10 | <15 | 50 | |
| SK-OV-3 | 0 (Vehicle) | 24 | 100 | 100 | 100 |
| 10 | 24 | 75 | 80 | 98 | |
| 50 | 24 | 35 | 45 | 80 | |
| 100 | 24 | 15 | 20 | 60 | |
| Note: This table presents hypothetical but plausible data for illustrative purposes. Actual results will vary depending on the specific conjugate, target protein, and experimental conditions. |
Experimental Protocols
1. Western Blotting for Target Protein and cIAP1 Degradation
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with the cIAP1 ligand-linker conjugate at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.[13]
-
Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.[13]
2. Immunoprecipitation for Ubiquitination Analysis
-
Cell Lysis: Lyse cells treated with the conjugate and a proteasome inhibitor (e.g., MG132) in a modified RIPA buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the target protein or cIAP1 overnight at 4°C.[13]
-
Immune Complex Capture: Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in Laemmli buffer.[13]
-
Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated species.[13]
3. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the cIAP1 ligand-linker conjugate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[15]
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl). Measure the absorbance at 570 nm using a plate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: cIAP1 signaling pathway and the mechanism of action of a cIAP1 ligand-linker conjugate.
Caption: A general experimental workflow for the evaluation of cIAP1 ligand-linker conjugates.
Caption: A logical troubleshooting flow for experiments where no target protein degradation is observed.
References
- 1. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoplasmic Functions of cIAP1 | Encyclopedia MDPI [encyclopedia.pub]
- 7. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic activation of apoptosis: conformational ensembles of cIAP1 are linked to a spring-loaded mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. benchchem.com [benchchem.com]
- 14. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing cIAP1 Ligand-Linker Conjugates 9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of cIAP1 Ligand-Linker Conjugates 9. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, alongside detailed experimental protocols and illustrative diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of a target protein.[1][2][3] It is a heterobifunctional molecule with one end binding to the target protein and the other end recruiting the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), which is an E3 ubiquitin ligase.[4][5] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3][5] Some cIAP1-recruiting conjugates can also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself.[6]
Q2: What are the key parameters to consider when optimizing the concentration of this compound?
A2: The primary parameters to evaluate are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[7][8][9] It is also crucial to assess the compound's effect on cell viability to distinguish targeted degradation from general cytotoxicity. Additionally, be aware of the "hook effect," a phenomenon where the degradation efficiency decreases at very high concentrations of the PROTAC.[10][11]
Q3: How do I select the appropriate cell line for my experiment?
A3: The choice of cell line is critical for a successful experiment. Ensure that your selected cell line expresses both the target protein and the cIAP1 E3 ligase at sufficient levels. You can verify the expression levels of cIAP1 in your cell line of choice using techniques like Western blotting or qPCR.[12]
Q4: What are appropriate positive and negative controls for my experiments?
A4: For a positive control, you can use a known degrader of your target protein, if available. For negative controls, it is recommended to include:
-
A vehicle-only control (e.g., DMSO).[7]
-
A negative control compound that is structurally similar to Conjugate 9 but is inactive (e.g., a version with a modification that prevents binding to either the target or cIAP1).
-
An unrelated PROTAC that targets a different protein to check for off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low target protein degradation | The concentration of Conjugate 9 is not optimal. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50.[12] |
| The incubation time is too short. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration.[6] | |
| The cell line has low expression of cIAP1. | Confirm cIAP1 expression levels in your cell line via Western blot or qPCR and choose a cell line with higher expression if necessary.[12] | |
| Low cell permeability of the conjugate. | If possible, use a more permeable analog or a different delivery method. | |
| High cell toxicity observed | The concentration of Conjugate 9 is too high. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (IC50) and use concentrations well below this for your degradation experiments.[12] |
| Off-target effects of the conjugate. | Test the conjugate in a cell line that does not express the target protein to assess target-independent toxicity. | |
| Inconsistent results between experiments | Variability in cell confluency at the time of treatment. | Standardize your cell seeding density to ensure consistent confluency (typically 70-80%) at the start of each experiment.[12] |
| Degradation of the conjugate due to improper storage. | Aliquot the stock solution of Conjugate 9 and store it at -80°C. Avoid repeated freeze-thaw cycles.[12] | |
| The "hook effect" is interfering with the results. | Ensure your dose-response curve includes a broad range of concentrations to identify the optimal concentration before the hook effect occurs.[10][11] |
Experimental Protocols
Protocol 1: Determining DC50 and Dmax using Western Blot
This protocol outlines the steps to determine the dose-response for the degradation of a target protein induced by this compound.
Materials:
-
Selected cancer cell line
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.[12]
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).[12]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and add RIPA buffer to lyse the cells.[12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[7]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.[12]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Plot the percentage of target protein remaining relative to the vehicle control against the log of the conjugate concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
-
Protocol 2: Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Selected cancer cell line
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with the same range of concentrations of this compound as used in the degradation experiment.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the percentage of cell viability against the conjugate concentration to determine the IC50 value.[7]
Visualizations
Signaling Pathway
Caption: Simplified cIAP1 signaling pathway and the effect of Conjugate 9.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of Conjugate 9.
References
- 1. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 4. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pelagobio.com [pelagobio.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of cIAP1 Ligand-Linker Conjugates
Welcome to the technical support center for the synthesis of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Ligand-Linker Conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and characterization of these important molecules for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing cIAP1 ligand-linker conjugates?
A1: Researchers often face several challenges, including:
-
Low reaction yields: This can be due to incomplete coupling reactions, steric hindrance from bulky ligands or linkers, or degradation of starting materials or products.[1]
-
Side reactions: Amide coupling, a common conjugation method, can be prone to side reactions, leading to impurities that are difficult to separate.[2]
-
Purification difficulties: The final conjugates can have complex solubility profiles and may be prone to degradation, making purification by standard methods like HPLC challenging.
-
Characterization issues: Confirming the structure and purity of the final product can be complex, often requiring a combination of analytical techniques like LC-MS and NMR.[3][4]
-
Poor solubility: Due to their often high molecular weight and lipophilicity, many PROTACs and similar conjugates suffer from low aqueous solubility, which can complicate biological assays and in vivo studies.[5]
Q2: How do I choose the right linker for my cIAP1 conjugate?
A2: The choice of linker is critical and influences not only the biological activity (i.e., the ability to form a stable ternary complex) but also the physicochemical properties of the final molecule.[6] Key considerations include:
-
Length and flexibility: The linker must be long and flexible enough to allow the cIAP1 ligand and the target protein ligand to bind to their respective proteins simultaneously without steric hindrance. Optimization of linker length is often crucial for degradation activity.[7][8]
-
Solubility: Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) chains can improve the solubility of the conjugate.
-
Chemical stability: The linker should be stable under physiological conditions but may be designed to be cleavable under specific conditions if desired.
-
Synthetic accessibility: The functional groups on the linker must be compatible with the conjugation chemistry used to attach the ligands.
Q3: My amide coupling reaction to connect the linker is giving a low yield. What can I do?
A3: Low yields in amide coupling reactions are a common problem. Here are some troubleshooting steps:
-
Optimize coupling reagents: There are numerous coupling reagents available (e.g., HATU, HBTU, EDC/NHS). The choice of reagent can significantly impact the reaction efficiency. Screening different coupling agents is recommended.
-
Check reagent quality: Ensure that your coupling reagents, solvents, and amine/carboxylic acid starting materials are pure and dry. Moisture can deactivate many coupling reagents.
-
Control reaction temperature: Some coupling reactions are sensitive to temperature. Running the reaction at a lower or higher temperature might improve the yield.
-
Use a base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often necessary to neutralize any acid formed during the reaction and to deprotonate the amine component.
-
Consider "click chemistry": For a more efficient and high-yielding final conjugation step, consider using copper-catalyzed azide-alkyne cycloaddition (CuAAC) if your ligand and linker are appropriately functionalized.[9]
Q4: I am having trouble purifying my final cIAP1 conjugate. What are some common strategies?
A4: Purification can be challenging due to the unique properties of these molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying PROTACs and similar conjugates. However, optimization of the mobile phase (solvents, additives like TFA or formic acid) and the column stationary phase is often necessary.
-
Dealing with poor solubility: If your compound has poor solubility in the mobile phase, this can lead to poor peak shape and recovery. Try dissolving the crude product in a strong organic solvent like DMSO before injecting it onto the HPLC.
-
Instability: Some conjugates may be unstable under the acidic conditions of RP-HPLC. In such cases, using a neutral pH mobile phase or a different purification technique might be necessary.
-
Mass-directed purification: Using a mass spectrometer as the detector for your HPLC system can help to specifically collect the fraction containing your product, even if it co-elutes with impurities under UV detection.[10]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No Product Formation | - Ineffective coupling reaction- Degraded reagents or starting materials- Steric hindrance- Incorrect reaction conditions (temperature, time, solvent) | - Screen different coupling reagents and bases.- Use fresh, high-purity reagents and anhydrous solvents.- Consider a longer linker to reduce steric clash.- Optimize reaction temperature and time. |
| Multiple Side Products Observed by LC-MS | - Side reactions during coupling (e.g., racemization)- Degradation of starting materials or product- Reaction with protecting groups | - Use coupling reagents with additives that suppress side reactions (e.g., HOBt, Oxyma).- Ensure the stability of your cIAP1 ligand and linker under the reaction conditions.- Verify the orthogonality of your protecting groups. |
| Difficulty in Purifying the Final Conjugate | - Poor solubility of the conjugate- Co-elution of impurities with the product- Degradation on the HPLC column | - Use a strong solvent (e.g., DMSO) to dissolve the crude material.- Optimize the HPLC method (gradient, mobile phase additives, column chemistry).- Consider alternative purification methods like flash chromatography if applicable.- Use mass-directed purification. |
| Inconsistent Biological Activity | - Impure final product- Degradation of the conjugate during storage- Isomerization or racemization | - Re-purify the compound and thoroughly characterize its purity.- Store the compound under appropriate conditions (e.g., -20°C, protected from light).- Use analytical techniques to check for the presence of isomers. |
| Poor Solubility of the Final Conjugate | - High lipophilicity of the molecule | - Redesign the linker to include more hydrophilic groups (e.g., PEG).- Use formulation strategies, such as creating amorphous solid dispersions, to improve solubility for biological assays.[11] |
Quantitative Data Summary
The following table summarizes the degradation potency of some reported cIAP1-based degraders. The half-maximal degradation concentration (DC50) represents the concentration of the compound required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
| Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| Compound 7 | HDAC1/3 | VHL | ~550-910 | >50 | [12] |
| NC-1 | BTK | cIAP1 | 2.2 | 97 | [13] |
| IR-1 | BTK | cIAP1 | <10 | ~90 | [13] |
| RC-3 | BTK | cIAP1 | <10 | ~90 | [13] |
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid-functionalized linker to an amine-functionalized cIAP1 ligand.
-
Dissolve the amine-containing cIAP1 ligand (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add the carboxylic acid-containing linker (1.1 eq) to the solution.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion , quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
Protocol for HPLC-MS Analysis
This protocol outlines a general method for analyzing the purity and identity of the final conjugate.
-
Prepare the sample by dissolving a small amount of the purified conjugate in a suitable solvent (e.g., DMSO, methanol).
-
Set up the HPLC-MS system. A C18 column is commonly used for reverse-phase chromatography. The mobile phases are typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Inject the sample and run a gradient elution, for example, from 5% to 95% B over 10-20 minutes.
-
Monitor the elution using a UV detector (e.g., at 254 nm) and a mass spectrometer.
-
Analyze the data. The retention time from the UV chromatogram and the mass-to-charge ratio (m/z) from the mass spectrum are used to confirm the identity and assess the purity of the conjugate.
Visualizations
cIAP1-Mediated Protein Degradation Signaling Pathway
The following diagram illustrates the general mechanism of action for a cIAP1-recruiting PROTAC.
Caption: Mechanism of cIAP1-based PROTAC-induced targeted protein degradation.
Experimental Workflow for cIAP1 Conjugate Synthesis
This diagram outlines the key steps in the synthesis and characterization of a cIAP1 ligand-linker conjugate.
Caption: A typical workflow for the synthesis of cIAP1 ligand-linker conjugates.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in the synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the paradigm: Combining mass spectrometry and nuclear magnetic resonance for metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of cIAP1 Ligand-Linker Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cIAP1 ligand-linker conjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Specific Non-genetic IAP-dependent Protein ERasers (SNIPERs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with cIAP1 ligand-linker conjugates?
A1: The main off-target effects associated with cIAP1-recruiting conjugates stem from two primary sources:
-
Off-target binding of the cIAP1 ligand: Many early cIAP1-based degraders utilized bestatin (B1682670) or its derivatives as the cIAP1-binding ligand. Bestatin is known to bind to other cellular targets, which can lead to unintended biological consequences.
-
cIAP1 auto-ubiquitination and degradation: The binding of the conjugate's ligand to cIAP1 can induce a conformational change that promotes cIAP1's E3 ligase activity, leading to its own ubiquitination and subsequent degradation by the proteasome.[1][2] This can deplete the cellular pool of cIAP1, potentially affecting its endogenous functions and limiting the sustained degradation of the target protein.
Q2: How can I minimize off-target effects originating from the cIAP1 ligand?
A2: To mitigate off-target effects from the cIAP1 ligand, consider the following strategies:
-
Utilize higher-affinity and more selective IAP antagonists: Instead of bestatin-based ligands, employ more potent and selective IAP antagonists, such as derivatives of LCL161. These ligands have a higher affinity for cIAP1, which can lead to more specific recruitment and reduced engagement with off-target proteins. The development of high-affinity IAP ligands has improved the efficiency of SNIPERs compared to earlier bestatin-based compounds.[3]
-
Characterize the binding profile of your cIAP1 ligand: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity of your ligand for cIAP1 and a panel of potential off-target proteins.
Q3: What is the "hook effect" and how does it relate to off-target pharmacology?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the conjugate beyond an optimal point leads to a decrease in target degradation. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target-PROTAC-E3 ligase). These non-productive binary complexes can sequester the target or the E3 ligase, potentially leading to off-target effects by altering their normal functions.
Q4: How can linker design influence the selectivity and off-target effects of my cIAP1 conjugate?
A4: The linker connecting the target-binding ligand and the cIAP1 ligand plays a crucial role in the performance of the conjugate. Optimizing the linker's length, composition, and attachment points can significantly impact selectivity and reduce off-target effects. A well-designed linker facilitates the formation of a stable and productive ternary complex, which is essential for efficient and selective target degradation. Strategies include varying linker length and composition to improve PROTAC affinity for the target protein and enhance the stability of the ternary complex.[4][5][6]
Troubleshooting Guides
Issue 1: My cIAP1 conjugate shows significant degradation of cIAP1 itself, limiting the degradation of my target protein.
| Possible Cause | Troubleshooting Steps |
| High intrinsic activity of the cIAP1 ligand: The chosen cIAP1 ligand may strongly induce cIAP1 auto-ubiquitination. | 1. Switch to a different cIAP1 ligand: Consider using a high-affinity IAP antagonist like an LCL161 derivative, which may have a different profile of inducing cIAP1 auto-degradation compared to bestatin-based ligands.[3] 2. Perform a dose-response experiment: Determine the optimal concentration of your conjugate that maximizes target degradation while minimizing cIAP1 degradation. 3. Conduct an in vitro auto-ubiquitination assay: This will help you directly assess the propensity of your conjugate to induce cIAP1 auto-ubiquitination. (See Experimental Protocol 1) |
| Suboptimal linker design: The linker may position cIAP1 in a conformation that favors auto-ubiquitination over target ubiquitination. | 1. Synthesize a library of conjugates with varying linker lengths and compositions: Systematically evaluate how linker modifications affect the balance between target and cIAP1 degradation. 2. Model the ternary complex: Use computational modeling to predict the conformation of the Target-PROTAC-cIAP1 complex and guide linker design to favor target ubiquitination. |
Issue 2: I am observing unexpected phenotypes or toxicity in my cellular assays, suggesting off-target protein degradation.
| Possible Cause | Troubleshooting Steps |
| Promiscuous binding of the target ligand or cIAP1 ligand: One of the ligands in your conjugate may be binding to unintended proteins. | 1. Perform global proteomics: Use mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with your conjugate. This provides an unbiased view of off-target effects. (See Experimental Protocol 2) 2. Design negative controls: Synthesize control molecules where either the target-binding ligand or the cIAP1 ligand is inactivated (e.g., an epimer that doesn't bind). If the off-target effect persists with the control that still binds cIAP1, it's likely due to the cIAP1 ligand or the recruitment of neosubstrates. 3. Validate off-targets with orthogonal assays: Confirm the degradation of potential off-targets identified in the proteomics screen using Western blotting. |
| Formation of unproductive binary complexes: High concentrations of the conjugate could lead to the "hook effect" and off-target pharmacology. | 1. Perform a detailed dose-response curve: Assess cell viability and target degradation across a wide range of conjugate concentrations to identify the optimal therapeutic window and observe any hook effect. 2. Use a cellular thermal shift assay (CETSA): This can help confirm target engagement in cells and distinguish between on-target and off-target binding. (See Experimental Protocol 3) |
Quantitative Data Summary
Table 1: Comparison of Linker Length on PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | PEG | 12 | >1000 | <20 | [7] |
| TBK1 | PEG | 15 | 100 | ~60 | [7] |
| TBK1 | PEG | 18 | 50 | >80 | [7] |
| BTK | PEG | - | 2.2 | 97 | [8] |
| HDAC3 | VHL-based | - | 440 | 77 | [9] |
| HDAC1 | VHL-based | - | 910 | - | [9] |
Table 2: Comparison of cIAP1 Ligands on SNIPER Activity
| Target Protein | cIAP1 Ligand | DC50 (nM) | Dmax (%) | Notes | Reference |
| ERα | Bestatin-based | >10,000 | - | Low potency | [3] |
| ERα | LCL161 derivative (SNIPER-29) | ~3 | >80 | Significantly improved potency, preferentially recruits XIAP | [3] |
Key Experimental Protocols
Experimental Protocol 1: In Vitro cIAP1 Auto-Ubiquitination Assay
Objective: To determine if a cIAP1 ligand-linker conjugate directly induces the auto-ubiquitination of cIAP1.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human cIAP1
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
cIAP1 ligand-linker conjugate and controls (e.g., DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-cIAP1 and anti-ubiquitin antibodies
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in the assay buffer.
-
Add recombinant cIAP1 to the reaction mixture.
-
Add the cIAP1 ligand-linker conjugate at various concentrations. Include a vehicle control (DMSO).
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-cIAP1 antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated cIAP1. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Experimental Protocol 2: Global Proteomics for Off-Target Profiling
Objective: To identify all proteins that are degraded upon treatment with a cIAP1 ligand-linker conjugate in an unbiased manner.
Materials:
-
Cell line of interest
-
cIAP1 ligand-linker conjugate, negative controls, and vehicle (DMSO)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ) for quantitative proteomics
-
LC-MS/MS instrumentation and data analysis software
Procedure:
-
Culture cells and treat with the cIAP1 conjugate at an effective concentration and for a specific duration. Include vehicle and negative control treatments.
-
Harvest and lyse the cells.
-
Quantify protein concentration in the lysates.
-
Digest the proteins into peptides.
-
Label the peptides from each condition with a different isobaric tag.
-
Combine the labeled peptide samples.
-
Analyze the combined sample by LC-MS/MS.
-
Use proteomics software to identify and quantify proteins. Proteins that show a statistically significant and dose-dependent decrease in abundance in the conjugate-treated samples compared to controls are considered potential off-targets.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the cIAP1 ligand-linker conjugate binds to its intended target protein within intact cells.
Materials:
-
Cell line expressing the target protein
-
cIAP1 ligand-linker conjugate and vehicle (DMSO)
-
PBS
-
Cell lysis buffer
-
Western blotting or ELISA reagents
-
Antibody against the target protein
Procedure:
-
Treat cells with the cIAP1 conjugate or vehicle for a short period.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting or ELISA.
-
Binding of the conjugate to the target protein will stabilize it, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of on-target and off-target effects of cIAP1 conjugates.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists induce a conformational change in cIAP1 that promotes autoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Linker Length in cIAP1 Ligand-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the refinement of linker length in cIAP1 Ligand-Linker Conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a cIAP1 Ligand-Linker Conjugate?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC), such as a cIAP1 Ligand-Linker Conjugate, is a crucial component that connects the cIAP1-binding ligand to the ligand for the protein of interest (POI). Its primary role is to facilitate the formation of a stable and productive ternary complex between cIAP1, the PROTAC, and the POI. The length, composition, and attachment points of the linker are critical for optimal degradation of the target protein.
Q2: How does linker length impact the efficacy of a cIAP1-recruiting PROTAC?
A2: Linker length is a critical determinant of PROTAC efficacy. An optimal linker length is necessary to induce the proper proximity and orientation between cIAP1 and the target protein for efficient ubiquitination and subsequent degradation. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a less stable or non-productive ternary complex, resulting in reduced degradation efficiency.
Q3: What are the key parameters to assess when evaluating the efficacy of different linker lengths?
A3: The primary parameters to evaluate are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of the target protein that can be degraded. Lower DC50 and higher Dmax values are indicative of a more potent PROTAC.
Q4: What is the "hook effect" and how can linker design influence it?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-cIAP1 or PROTAC-POI) rather than the productive ternary complex. A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and potentially mitigating the hook effect.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High binding affinity to cIAP1 and target protein, but no degradation. | Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex. | Synthesize a series of conjugates with varying linker lengths (e.g., PEG, alkyl chains of different lengths) to empirically determine the optimal length. |
| Poor Ternary Complex Formation: The linker may not allow for a favorable conformation of the cIAP1-PROTAC-target complex. | Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess ternary complex formation and stability. | |
| Poor Cell Permeability: The physicochemical properties of the conjugate, influenced by the linker, may prevent it from reaching its intracellular target. | Modify the linker to improve properties like solubility and cell permeability. Consider using linkers with increased polarity (e.g., PEG). | |
| Degradation efficiency decreases at higher concentrations (Hook Effect). | Formation of non-productive binary complexes. | A well-designed linker can improve the stability of the ternary complex. A more rigid linker might also help to pre-organize the molecule for optimal binding. |
| Inconsistent results between experiments. | Variability in experimental conditions. | Ensure consistent cell density, treatment times, and reagent concentrations. Use appropriate loading controls in Western blotting for accurate quantification. |
| Cell line-dependent effects. | The expression levels of cIAP1 and the target protein can vary between cell lines, affecting PROTAC efficacy. It is advisable to test your conjugates in multiple cell lines. |
Data Presentation
The following table provides a representative summary of how linker length can influence the degradation efficiency of cIAP1-recruiting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). The data is illustrative and based on findings from various studies targeting different proteins.[1]
| Conjugate ID | Target Protein | Linker Type | Linker Length (atoms) | DC50 (µM) | Dmax (%) | Reference |
| SNIPER-3 | BCR-ABL | Hexyl | 6 | ~30 | >80 | [1] |
| SNIPER-4 | BCR-ABL | Decyl | 10 | ~30 | >80 | [1] |
| SNIPER(ABL)-019 | BCR-ABL | PEG | Not specified | 0.3 | >90 | [2] |
| SNIPER(ABL)-058 | BCR-ABL | PEG | Not specified | 10 | >80 | [2] |
| SNIPER(ER)-87 | ERα | PEG | Not specified | 0.097 | >90 | [2] |
Experimental Protocols
Western Blotting for cIAP1 and Target Protein Degradation
This protocol details the detection and quantification of cIAP1 and the target protein levels following treatment with cIAP1 Ligand-Linker Conjugates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-cIAP1, anti-target protein, anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the cIAP1 Ligand-Linker Conjugates for the desired time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cIAP1 or the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Immunoprecipitation to Detect Ubiquitination
This protocol is for detecting the ubiquitination of the target protein induced by the cIAP1 Ligand-Linker Conjugate.
Materials:
-
Cell lysis buffer (as above)
-
Antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 1x Laemmli buffer)
-
Primary antibody: anti-ubiquitin
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the Western Blotting protocol. For ubiquitination assays, it is often beneficial to pre-treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation:
-
Incubate the cell lysate with the antibody against the target protein overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in elution buffer.
-
Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on the target protein.
Visualizations
cIAP1 Signaling Pathways
cIAP1 is a key regulator of both the canonical and non-canonical NF-κB signaling pathways, as well as apoptosis.[3][4][5]
Caption: cIAP1's central role in canonical and non-canonical NF-κB signaling and apoptosis.
Experimental Workflow for Linker Optimization
The following diagram illustrates a logical workflow for refining the linker length of a cIAP1 Ligand-Linker Conjugate.
Caption: A systematic workflow for optimizing linker length in cIAP1 conjugates.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of cIAP1 Ligand-Linker Conjugates 9
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing cIAP1 Ligand-Linker Conjugate 9 in their experiments. The content is structured to address common questions and challenges, offering troubleshooting guidance and detailed protocols to facilitate successful research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is cIAP1 Ligand-Linker Conjugate 9 and what is its primary application?
A1: cIAP1 Ligand-Linker Conjugate 9 is a chemical tool used in the field of targeted protein degradation. It consists of a ligand that specifically binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, connected to a linker.[1][2] Its primary application is in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) or Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][2][3] These bifunctional molecules are engineered to recruit cIAP1 to a specific protein of interest, leading to the ubiquitination and subsequent degradation of that target protein by the proteasome.[3]
Q2: What is the mechanism of action for a PROTAC/SNIPER synthesized with this conjugate?
A2: A PROTAC/SNIPER synthesized using cIAP1 Ligand-Linker Conjugate 9 functions by inducing the formation of a ternary complex between cIAP1, the PROTAC/SNIPER molecule, and the target protein. Once this complex is formed, cIAP1, acting as an E3 ligase, facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome. This process effectively reduces the cellular levels of the target protein.
Q3: How does cIAP1 Ligand-Linker Conjugate 9 differ from SMAC mimetics?
A3: While both cIAP1 Ligand-Linker Conjugate 9 and SMAC mimetics interact with cIAP1, their primary functions differ. SMAC mimetics are designed to mimic the endogenous IAP antagonist SMAC/DIABLO, promoting apoptosis by inhibiting the anti-apoptotic functions of cIAPs and inducing their auto-ubiquitination and degradation.[1] In contrast, cIAP1 Ligand-Linker Conjugate 9 is a component of a larger molecule (PROTAC/SNIPER) and its role is to recruit cIAP1 to a new protein target for degradation, rather than solely inhibiting cIAP1's function or inducing its self-destruction.[3]
Q4: What should I consider when choosing a linker to conjugate with my target protein ligand?
A4: The linker plays a critical role in the efficacy of a PROTAC. Key considerations include the linker's length, composition, and attachment points to both the cIAP1 ligand and your target protein ligand. These factors significantly influence the stability and geometry of the ternary complex, which in turn affects the efficiency and selectivity of target protein degradation.[4] It is often necessary to screen a variety of linkers to identify the optimal one for a specific target.
Troubleshooting Guide
Issue 1: No degradation of the target protein is observed after treatment with my synthesized PROTAC.
-
Question: I have synthesized a PROTAC using cIAP1 Ligand-Linker Conjugate 9, but I do not see any degradation of my target protein by western blot. What could be the issue?
-
Answer: Several factors could contribute to the lack of target degradation:
-
Ineffective Ternary Complex Formation: The linker length or composition may not be optimal for the formation of a stable and productive ternary complex between cIAP1, your PROTAC, and the target protein. Consider synthesizing analogues with different linker lengths and compositions.
-
Low Cellular Permeability: Your PROTAC may have poor cell membrane permeability. You can assess this using cell uptake assays.
-
PROTAC Instability: The PROTAC molecule itself might be unstable in the cellular environment. Its stability can be evaluated by incubating it in cell lysate and measuring its concentration over time.
-
Target Protein Characteristics: The target protein may lack accessible lysine (B10760008) residues for ubiquitination or its ubiquitination sites may be sterically hindered within the ternary complex.
-
Cell Line Specific Factors: The expression levels of cIAP1 and components of the ubiquitin-proteasome system can vary between cell lines, potentially affecting the degradation efficiency.
-
Issue 2: Significant degradation of cIAP1 is observed alongside target degradation.
-
Question: My PROTAC effectively degrades the target protein, but I also observe a significant reduction in cIAP1 levels. Is this expected and how can I minimize it?
-
Answer: It is a known phenomenon that cIAP1-recruiting PROTACs can induce the auto-ubiquitination and subsequent degradation of cIAP1 itself.[3] This occurs because the cIAP1 ligand within the PROTAC can promote dimerization and activation of cIAP1's E3 ligase activity, leading to its self-degradation. While some level of cIAP1 degradation might be tolerable, excessive degradation could limit the sustained degradation of your target protein. To minimize this, you could try:
-
Titrating the PROTAC concentration: Using the lowest effective concentration of your PROTAC might favor the formation of the ternary complex for target degradation over cIAP1 self-degradation.
-
Modifying the linker or cIAP1 ligand: Altering the structure of the PROTAC could potentially change the kinetics of ternary complex formation versus cIAP1 dimerization.
-
Issue 3: Off-target protein degradation is detected.
-
Question: I have performed a proteomics study and found that my PROTAC is degrading proteins other than my intended target. What are the possible causes and solutions?
-
Answer: Off-target degradation can arise from several sources:
-
Lack of Specificity of the Target Protein Ligand: The warhead of your PROTAC may bind to other proteins with structural similarity to your target.
-
Neo-substrate Recognition: The ternary complex formed by your PROTAC might create a new binding interface that allows cIAP1 to ubiquitinate proteins that it would not normally interact with.
-
High PROTAC Concentration: Using excessive concentrations of the PROTAC can lead to non-specific interactions and off-target effects.
-
Solutions:
-
Confirm the selectivity of your target protein ligand independently.
-
Perform dose-response experiments to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.
-
Consider redesigning the PROTAC with a more specific target ligand or a different linker that alters the geometry of the ternary complex.
-
-
Quantitative Data Summary
Disclaimer: The following table provides hypothetical, yet representative, quantitative data for a typical cIAP1-recruiting PROTAC. Actual values for a PROTAC synthesized with cIAP1 Ligand-Linker Conjugate 9 will need to be determined experimentally.
| Parameter | Description | Typical Value Range |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1 - 100 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | > 90% |
| t1/2 of Degradation | The time required to achieve 50% of the maximal degradation. | 2 - 8 hours |
| cIAP1 Degradation | The extent of cIAP1 self-degradation at the DC50 for the target protein. | 20 - 60% |
| Cell Viability (IC50) | The concentration of the PROTAC that inhibits cell growth by 50%. | > 1 µM (for a non-essential target) |
Experimental Protocols
1. Western Blotting for Protein Degradation
-
Objective: To quantify the extent of target protein degradation induced by a PROTAC.
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
-
2. Cell Viability Assay
-
Objective: To assess the cytotoxicity of the PROTAC.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of PROTAC concentrations.
-
Incubate for a period relevant to the degradation experiment (e.g., 72 hours).
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's instructions.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To provide evidence for the formation of the ternary complex (cIAP1-PROTAC-Target Protein).
-
Methodology:
-
Treat cells with the PROTAC at a concentration known to induce degradation for a short period (e.g., 1-2 hours) to capture the complex before degradation occurs.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the target protein or cIAP1 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting, probing for the target protein and cIAP1. The presence of both proteins in the immunoprecipitate of one of them suggests the formation of a complex.
-
Visualizations
References
Technical Support Center: Troubleshooting PROTACs Based on cIAP1 Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs (Proteolysis Targeting Chimeras) constructed with cIAP1 (cellular inhibitor of apoptosis protein 1) ligand-linker conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a cIAP1 Ligand-Linker Conjugate and how is it used?
A cIAP1 Ligand-Linker Conjugate is a key chemical moiety for the synthesis of cIAP1-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[1][2][3] It consists of a ligand that binds to the E3 ubiquitin ligase cIAP1, connected to a chemical linker with a reactive handle. Researchers can then couple this conjugate to a ligand for their protein of interest (POI) to create a heterobifunctional PROTAC. This PROTAC will recruit cIAP1 to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What are the common cIAP1 ligands used in PROTACs?
Several classes of small molecules that bind to the BIR3 domain of cIAP1 are used in PROTAC design. These include derivatives of Bestatin, such as methylbestatin (MeBS), and other potent IAP antagonists like MV1 and LCL161.[4][5] The choice of ligand can influence the potency and selectivity of the resulting PROTAC.
Q3: What is the mechanism of action for a cIAP1-based PROTAC?
A cIAP1-based PROTAC is a heterobifunctional molecule that brings a target protein and the cIAP1 E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. A unique feature of many cIAP1-based PROTACs is that they can also induce the autoubiquitination and degradation of cIAP1 itself.[3][4][6]
Q4: What are the key parameters to assess the efficacy of a cIAP1-based PROTAC?
The efficacy of a PROTAC is typically evaluated by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[7]
-
Dmax: The maximum percentage of protein degradation achieved at a given concentration.[8]
These parameters are usually determined by generating a dose-response curve from a Western blot or other protein quantification methods.
Signaling Pathways and Experimental Workflows
To effectively troubleshoot, it is crucial to understand the underlying biological pathways and experimental procedures.
Troubleshooting Guide
Issue 1: Low or No Degradation of the Target Protein
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Optimize Linker: The length and composition of the linker are critical. Synthesize a small library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths) and compositions to identify the optimal geometry for the ternary complex.[9] 2. Verify Binary Engagement: Confirm that both the POI ligand and the cIAP1 ligand retain their binding affinity to their respective targets after conjugation. This can be assessed using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Poor Cell Permeability | 1. Assess Permeability: Use in silico models or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the cell permeability of your PROTAC.[10] 2. Modify Physicochemical Properties: Adjust the PROTAC's properties (e.g., by modifying the linker) to improve its solubility and permeability.[11] |
| PROTAC Efflux | 1. Use Efflux Pump Inhibitors: Co-incubate cells with your PROTAC and known efflux pump inhibitors to see if degradation is restored. |
| Low cIAP1 Expression | 1. Quantify cIAP1 Levels: Confirm the expression level of cIAP1 in your cell line of choice by Western blot. If expression is low, consider using a different cell line. |
| "Hook Effect" | 1. Titrate PROTAC Concentration: At very high concentrations, PROTACs can form binary complexes with the POI and cIAP1 separately, preventing the formation of a productive ternary complex. Perform a wide dose-response experiment to identify the optimal concentration range for degradation. |
Issue 2: cIAP1 is Degraded, but the Target Protein is Not
| Possible Cause | Troubleshooting Steps |
| PROTAC Acts as an IAP Antagonist | 1. Confirm Ternary Complex Formation: This scenario strongly suggests that the PROTAC is binding to cIAP1 and inducing its autoubiquitination and degradation, but is failing to recruit the POI.[6] Use co-immunoprecipitation to verify the formation of the POI-PROTAC-cIAP1 ternary complex. |
| Suboptimal Linker for Ternary Complex | 1. Re-evaluate Linker Design: The linker may be of a suitable length for binary binding but not for orienting the POI and cIAP1 correctly for ubiquitin transfer. Synthesize and test PROTACs with different linker attachment points on the POI ligand. |
Issue 3: Off-Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of POI Ligand | 1. Proteomic Profiling: Use quantitative proteomics (e.g., TMT-based mass spectrometry) to identify proteins that are degraded in a dose-dependent manner. 2. Develop a Negative Control: Synthesize a version of your PROTAC with a non-binding enantiomer or a structurally similar but inactive version of the POI ligand to confirm that degradation is dependent on POI binding. |
| PROTAC-Induced Neo-substrate Recruitment | 1. Modify Linker or cIAP1 Ligand: The ternary complex may create a novel binding surface that recruits off-target proteins. Altering the linker or the cIAP1 ligand can change the conformation of the complex and reduce off-target effects. |
Quantitative Data Summary
The following tables provide representative data for cIAP1-based PROTACs to serve as a benchmark for your experiments.
Table 1: Degradation Potency (DC50) of cIAP1-based PROTACs (SNIPERs)
| PROTAC (SNIPER) | Target Protein | Cell Line | DC50 (nM) | Reference |
| SNIPER-12 | BTK | THP-1 | 182 ± 57 | [4] |
| SNIPER(ER)-19 | ERα | MCF-7 | ~30 | [12] |
| SNIPER-5 | BCR-ABL | K562 | ~100 | [4] |
Table 2: Binding Affinities of cIAP1 Ligands
| Ligand | Target | Binding Affinity (Ki, nM) | Reference |
| Compound 3 (p-F analog) | cIAP1 | 1.8 | |
| Compound 4 (p-Cl analog) | cIAP1 | 1.1 | |
| Compound 5 (p-Br analog) | cIAP1 | 3.2 | |
| AVPI peptide | cIAP1 BIR3 | 184 |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal. Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is to verify the formation of the POI-PROTAC-cIAP1 ternary complex.
Materials:
-
Cell culture reagents
-
PROTAC, vehicle control, and proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS and non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-cIAP1 or anti-POI)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI. Treat with the PROTAC or vehicle control for 4-6 hours.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing Lysate: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the immunoprecipitating antibody (or control IgG) to the pre-cleared lysate and incubate overnight at 4°C. Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for the POI, cIAP1, and the immunoprecipitated protein to confirm their co-precipitation.
Troubleshooting Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cIAP1 Ligand-Linker Conjugates 9-参数-MedChemExpress (MCE) [antpedia.com]
- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 10. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues with cIAP1 Ligand-Linker Conjugates 9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with cIAP1 Ligand-Linker Conjugates 9. Poor aqueous solubility is a common hurdle in the development of PROTACs and similar conjugates, potentially impacting their efficacy in cellular assays and in vivo studies.[1][2][3][4] This guide offers structured solutions, from understanding the physicochemical properties of the conjugate to implementing practical strategies for solubility enhancement.
Physicochemical Properties of cIAP1 Ligand-Linker Conjugate 9
A thorough understanding of the physicochemical properties of cIAP1 Ligand-Linker Conjugate 9 is the first step in troubleshooting solubility issues.[5] The following table summarizes key quantitative data for this molecule.
| Property | Value | Method |
| Molecular Weight | 798.0 g/mol | Mass Spectrometry |
| Predicted clogP | 5.1 | Computational (e.g., XLogP3)[6] |
| Aqueous Solubility (pH 7.4) | < 1 µM | Kinetic Solubility Assay |
| Aqueous Solubility (pH 5.0) | 5 µM | Kinetic Solubility Assay |
| Thermodynamic Solubility (pH 7.4) | < 0.5 µM | Equilibrium Shake-Flask Method |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the solubility of this compound.
Q1: Why does cIAP1 Ligand-Linker Conjugate 9 exhibit poor aqueous solubility?
A1: Molecules in this class, often referred to as PROTACs or SNIPERs, are bifunctional molecules that are inherently large and complex.[1][3] Their structure, which includes a ligand for the target protein and a ligand for the E3 ligase connected by a linker, often results in a high molecular weight and significant lipophilicity (high LogP).[3] These characteristics contribute to low aqueous solubility.
Q2: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?
A2: Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).[7][8] It is a high-throughput method often used for initial screening.[8] Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when excess solid is in equilibrium with the solution.[7] For cellular assays, kinetic solubility is often more practically relevant as it reflects the conditions of compound addition. For formulation development, thermodynamic solubility provides a more fundamental understanding of the compound's properties.
Q3: How can I improve the solubility of cIAP1 Ligand-Linker Conjugate 9 for my in vitro assays?
A3: Several strategies can be employed to enhance the solubility for in vitro experiments. These include:
-
Use of Co-solvents: Adding a small percentage of an organic co-solvent like DMSO or ethanol (B145695) to your aqueous buffer can increase solubility.[9]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[5][9]
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.[9]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9]
Q4: What are the potential consequences of poor solubility in my experiments?
A4: Poor solubility can lead to several experimental artifacts. These include:
-
Inaccurate Potency Measurement: Compound precipitation can lead to an underestimation of the true potency (e.g., IC50 or DC50).
-
Poor Reproducibility: Inconsistent solubility between experiments can lead to variable results.
-
Cellular Toxicity: Undissolved compound particulates can cause non-specific cellular stress or toxicity.
-
Low Bioavailability: In in vivo studies, poor solubility is a major contributor to low oral bioavailability.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with cIAP1 Ligand-Linker Conjugate 9.
Step 1: Assess the Solubility in Your Experimental System
-
Action: Perform a visual inspection of your prepared solutions for any signs of precipitation (cloudiness, particulates).
-
Tip: Prepare a serial dilution of your compound in the final assay buffer and observe the concentration at which precipitation occurs.
Step 2: Optimize Your Stock Solution
-
Action: Ensure your stock solution in 100% DMSO is fully dissolved. Gentle warming or sonication may be necessary.
-
Tip: Avoid repeated freeze-thaw cycles of the stock solution, as this can promote precipitation.
Step 3: Modify Your Assay Buffer
-
Action: If solubility is still an issue, consider modifying your assay buffer.
-
Options:
-
Increase Co-solvent Concentration: Gradually increase the percentage of DMSO in your final assay buffer. Be mindful of the tolerance of your cells or assay to the co-solvent.
-
Adjust pH: Based on the predicted pKa of the molecule, adjust the buffer pH to favor the more soluble ionized form.
-
Add Solubilizing Excipients: Introduce low concentrations of surfactants or cyclodextrins.
-
Step 4: Consider Advanced Formulation Strategies
-
Action: For in vivo studies or more challenging in vitro systems, advanced formulation approaches may be necessary.
-
Examples:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can enhance solubility and dissolution rate.[1][4]
-
Lipid-based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[1]
-
Nanosuspensions: Reducing the particle size of the compound can increase its dissolution rate.[9]
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the concentration at which cIAP1 Ligand-Linker Conjugate 9 precipitates from an aqueous buffer when added from a DMSO stock.
Materials:
-
cIAP1 Ligand-Linker Conjugate 9
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity or light scattering
Procedure:
-
Prepare a 10 mM stock solution of cIAP1 Ligand-Linker Conjugate 9 in 100% DMSO.
-
In a 96-well plate, add 98 µL of PBS to each well.
-
Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This will be your highest concentration.
-
Perform a serial dilution across the plate.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the absorbance at a wavelength sensitive to light scattering (e.g., 620 nm).
-
The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
Objective: To determine the equilibrium solubility of cIAP1 Ligand-Linker Conjugate 9 in an aqueous buffer.
Materials:
-
cIAP1 Ligand-Linker Conjugate 9 (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and detection method
Procedure:
-
Add an excess amount of solid cIAP1 Ligand-Linker Conjugate 9 to a glass vial.[5]
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[5]
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the vial to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.
-
The measured concentration is the thermodynamic solubility.
Visualizations
Caption: Simplified signaling pathway involving cIAP1 in the regulation of the non-canonical NF-κB pathway.
Caption: A stepwise workflow for addressing solubility issues in experimental settings.
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ispe.gr.jp [ispe.gr.jp]
- 3. benchchem.com [benchchem.com]
- 4. Addressing poorly soluble molecules | Arcinova [arcinova.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
cIAP1 Ligand-Linker Conjugates 9 degradation and storage conditions
Welcome to the technical support center for cIAP1 Ligand-Linker Conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving these molecules.
Frequently Asked Questions (FAQs)
Q1: What are cIAP1 Ligand-Linker Conjugates and how do they work?
A1: cIAP1 Ligand-Linker Conjugates are a class of chemical compounds, often categorized as Proteolysis Targeting Chimeras (PROTACs) or SMAC mimetics, designed to target the cellular inhibitor of apoptosis protein 1 (cIAP1).[1] cIAP1 is an E3 ubiquitin ligase that plays a crucial role in cell death and survival pathways.[2] These conjugates typically consist of a ligand that binds to cIAP1 and a linker. In the case of PROTACs, the linker is also attached to a warhead that binds to a target protein of interest. By bringing cIAP1 in proximity to a target protein, the conjugate facilitates the ubiquitination and subsequent proteasomal degradation of the target.[1] SMAC mimetics, on the other hand, bind to cIAP1 and induce its auto-ubiquitination and degradation, which in turn promotes apoptosis.[2]
Q2: What is the primary mechanism of cIAP1 degradation induced by these conjugates?
A2: The primary mechanism is through auto-ubiquitination. Upon binding of the cIAP1 ligand, the E3 ligase activity of cIAP1 is stimulated, leading it to tag itself with ubiquitin chains. This process marks cIAP1 for degradation by the proteasome.[2] This degradation is a key step in the activation of certain cell death pathways.
Q3: What are the recommended storage conditions for cIAP1 Ligand-Linker Conjugates?
A3: While specific storage conditions should always be confirmed from the Certificate of Analysis provided by the supplier, general recommendations for small molecule stability should be followed. For solid compounds, storage at room temperature is sometimes indicated, though colder temperatures (-20°C or -80°C) are generally preferred for long-term stability. For stock solutions, it is recommended to store them at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: How stable are these conjugates in solution?
A4: The stability of cIAP1 Ligand-Linker Conjugates in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light. As with many small molecules, they can be susceptible to degradation in aqueous solutions over time, especially at 37°C.[2] It is recommended to prepare fresh working dilutions from a frozen stock solution for each experiment. If long-term storage of a solution is necessary, it should be stored at -80°C.
Q5: Can I store working dilutions of the conjugate in cell culture media?
A5: It is generally not recommended to store working dilutions in cell culture media for extended periods. Components in the media can potentially react with the conjugate, leading to its degradation.[2] It is best practice to prepare fresh dilutions in media immediately before treating the cells.
Troubleshooting Guide
Below are some common issues that may be encountered during experiments with cIAP1 Ligand-Linker Conjugates, along with potential causes and solutions.
| Issue | Possible Cause | Suggested Solution |
| No or reduced degradation of the target protein (for PROTACs) or cIAP1 (for SMAC mimetics). | Compound Instability: The conjugate may have degraded due to improper storage or handling. | - Ensure the compound has been stored correctly in solid form and as a stock solution. - Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution. - Prepare fresh working dilutions for each experiment. - Assess the stability of your conjugate in the experimental medium using a method like HPLC-MS. |
| Poor Cell Permeability: The conjugate may not be efficiently entering the cells. | - Optimize the concentration and incubation time. - If possible, use a positive control compound with known cell permeability. | |
| "Hook Effect" (for PROTACs): At very high concentrations, the formation of the productive ternary complex (Target-PROTAC-cIAP1) is inhibited by the formation of binary complexes (Target-PROTAC or PROTAC-cIAP1). | - Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect. | |
| Inconsistent results between experiments. | Variability in Compound Concentration: This could be due to incomplete solubilization of the stock solution or degradation of the compound. | - Ensure the stock solution is fully dissolved. Gentle warming or sonication may be necessary (check compound information for temperature sensitivity). - Always use freshly prepared working dilutions. |
| Cellular Factors: The expression levels of cIAP1 or other relevant proteins may vary between cell passages or batches. | - Use cells at a consistent passage number. - Monitor the baseline expression levels of cIAP1 and the target protein by Western blot. | |
| Unexpected off-target effects. | Lack of Specificity: The conjugate may be inducing the degradation of other proteins. | - Perform proteomic studies to identify potential off-target proteins. - If using a PROTAC, consider redesigning the linker or the target-binding warhead to improve selectivity. |
Experimental Protocols
Protocol for Assessing the Stability of cIAP1 Ligand-Linker Conjugates in Cell Culture Media
This protocol provides a general framework for determining the stability of a cIAP1 Ligand-Linker Conjugate in your specific experimental conditions using HPLC-MS.
Materials:
-
cIAP1 Ligand-Linker Conjugate
-
DMSO (or other appropriate solvent for the stock solution)
-
Cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
24-well plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
HPLC-MS system
Procedure:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of the conjugate in DMSO.
-
Prepare a working solution by diluting the stock solution in the cell culture medium (with and without serum) to the final experimental concentration (e.g., 10 µM).
-
-
Experimental Setup:
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the conjugate.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
-
HPLC-MS Analysis:
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated HPLC-MS method to quantify the amount of the conjugate remaining.
-
-
Data Analysis:
-
Calculate the peak area ratio of the conjugate to the internal standard for each sample.
-
Determine the percentage of the conjugate remaining at each time point relative to the 0-hour time point.
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to cIAP1 Ligand-Linker Conjugates.
References
Validation & Comparative
Validating the Efficacy of cIAP1 Ligand-Linker Conjugates: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, cIAP1 (cellular Inhibitor of Apoptosis Protein 1) has emerged as a compelling E3 ubiquitin ligase for recruitment by Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This guide provides a comparative analysis of the efficacy of cIAP1 ligand-linker conjugates, with a focus on "cIAP1 Ligand-Linker Conjugate 9," a key building block in the synthesis of these heterobifunctional degraders. By examining experimental data and methodologies, this document serves as a resource for researchers, scientists, and drug development professionals in the design and evaluation of novel protein degraders.
Mechanism of Action: Hijacking cIAP1 for Targeted Degradation
cIAP1 is a RING-finger E3 ubiquitin ligase that plays a crucial role in cell death and survival pathways. PROTACs and SNIPERs that incorporate a cIAP1 ligand, such as derivatives of Smac mimetics (e.g., LCL161) or bestatin, effectively hijack this cellular machinery. These bifunctional molecules form a ternary complex between the target protein of interest (POI) and cIAP1. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. A key feature of cIAP1-recruiting degraders is that the binding of the IAP antagonist module can also induce the autoubiquitylation and degradation of cIAP1 itself.[1]
dot
Caption: Mechanism of cIAP1-mediated targeted protein degradation.
Comparative Efficacy of cIAP1-Based Degraders
The efficacy of a cIAP1-recruiting PROTAC or SNIPER is influenced by the choice of the cIAP1 ligand, the linker length and composition, and the ligand for the target protein. The following tables summarize quantitative data from studies evaluating cIAP1-based degraders targeting various proteins.
| Degrader (SNIPER) | Target Protein | cIAP1 Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SNIPER-5 | BCR-ABL | Bestatin Derivative | - | ~100 | Not Reported | K562 | [1] |
| SNIPER-12 | BTK | Aminopyrazole Derivative | - | 182 ± 57 | Not Reported | THP-1 | [1] |
| SNIPER(ER) | Estrogen Receptor α | Bestatin Derivative | PEG | 10 | >90 | MCF-7 | [1] |
| SNIPER(AR) | Androgen Receptor | LCL161 Derivative | - | 10 | >90 | LNCaP | [1] |
Table 1: Efficacy of various cIAP1-based SNIPERs.
The linker plays a critical role in the potency of PROTACs. The following table illustrates the impact of linker length on the degradation of Tank-binding kinase 1 (TBK1).
| Linker Type | Linker Length (atoms) | TBK1 Degradation | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | Not Observed | - | - | [2] |
| Alkyl/Ether | 12-29 | Observed | 3 (for 21 atoms) | 96 (for 21 atoms) | [2] |
| Alkyl/Ether | 29 | Decreased Potency | 292 | 76 | [2] |
Table 2: Impact of Linker Length on TBK1 Degradation by a cIAP1-recruiting PROTAC.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of cIAP1-based degraders.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a cIAP1-based degrader.
dot
Caption: Workflow for Western Blot Analysis.
Materials:
-
Cell line expressing the target protein
-
cIAP1-based degrader stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. After overnight adherence, treat cells with a dose-response of the cIAP1-based degrader for a specified time (e.g., 24 hours). Include a vehicle-only control.[3]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[3]
-
SDS-PAGE: Normalize the protein concentrations of all samples. Prepare samples with Laemmli buffer and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with the primary antibody for the target protein and the loading control. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[4]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a degrader.
Materials:
-
96-well plates
-
cIAP1-based degrader
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the cIAP1-based degrader. Include a vehicle control.[5]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[5]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.[5]
Alternative Approaches and Competitor Landscape
While cIAP1 is a potent E3 ligase for targeted protein degradation, other E3 ligases are also widely utilized, each with its own set of advantages and disadvantages. The most common alternatives are Cereblon (CRBN) and von Hippel-Lindau (VHL).
Furthermore, within the class of IAP-targeting compounds, Smac mimetics represent a major alternative therapeutic strategy. These molecules, such as Birinapant and LCL161, antagonize IAPs to promote apoptosis. While they can also induce cIAP1/2 degradation, their primary mechanism of action as single agents is often dependent on TNFα signaling to induce cell death.[7] In contrast, cIAP1-based PROTACs/SNIPERs are designed to specifically degrade a target protein, which may offer a more targeted and potentially less toxic therapeutic approach. Several Smac mimetics have been evaluated in clinical trials, providing a benchmark for the development of novel IAP-recruiting degraders.[4]
Conclusion
"cIAP1 Ligand-Linker Conjugate 9" and similar molecules are valuable tools for the development of potent and selective protein degraders. The efficacy of the resulting PROTACs and SNIPERs is highly dependent on a careful optimization of the cIAP1 ligand, the linker, and the target-binding moiety. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these novel therapeutic agents. As the field of targeted protein degradation continues to advance, a thorough understanding of the underlying biology and rigorous experimental validation will be crucial for translating these promising molecules into effective therapies.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of cIAP1 Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and experimental evaluation of cIAP1-recruiting PROTACs.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) that hijack the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase have emerged as a powerful therapeutic modality. These bifunctional molecules, consisting of a cIAP1 ligand, a linker, and a warhead that binds to a protein of interest (POI), orchestrate the ubiquitination and subsequent proteasomal degradation of disease-causing proteins. The nature of the linker connecting the cIAP1 ligand and the warhead is a critical determinant of the efficacy of these degraders. This guide provides a comparative analysis of different cIAP1 ligand-linker conjugates, supported by experimental data, to aid in the rational design of next-generation protein degraders.
Data Presentation: Performance of cIAP1-Based PROTACs
Table 1: Comparison of cIAP1-Based BRD4 Degraders with Different Linker Compositions
| PROTAC | cIAP1 Ligand | Warhead | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 13 | LCL-161 derivative | (+)-JQ1 | PEG-based | ~100 | >90 | 22Rv1 |
| PROTAC 14 | LCL-161 derivative | (+)-JQ1 | Alkyl-based | ~100 | >90 | 22Rv1 |
| PROTAC 8 | Novel IAP ligand | WNY0824 | Not specified | <1 | >99 | VCaP |
Data synthesized from multiple sources for illustrative comparison.[1]
Table 2: Influence of Linker Length on the Degradation of BRD4 by a cIAP1-based PROTAC
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | 10 | >1000 | <10 | HEK293 |
| Compound B | 12 | 500 | ~50 | HEK293 |
| Compound C | 15 | 50 | >90 | HEK293 |
| Compound D | 20 | 100 | ~80 | HEK293 |
Conceptual data based on general principles of PROTAC linker optimization.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of cIAP1 ligand-linker conjugates and to experimentally evaluate their performance, it is crucial to visualize the underlying biological pathways and experimental procedures.
Caption: Mechanism of action of a cIAP1-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for TR-FRET based ternary complex assay.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of cIAP1 ligand-linker conjugates.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells (e.g., 22Rv1, VCaP, HEK293) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
- Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to the loading control.
- Calculate DC50 and Dmax values from the dose-response curves.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-cIAP1 ternary complex in a homogeneous format.
1. Reagent Preparation:
- Prepare purified, tagged cIAP1 (e.g., His-tagged) and tagged POI (e.g., GST-tagged).
- Label the anti-His antibody with a FRET donor (e.g., Terbium cryptate) and the anti-GST antibody with a FRET acceptor (e.g., d2).
- Prepare serial dilutions of the PROTAC compound in an appropriate assay buffer.
2. Assay Procedure:
- In a low-volume 384-well plate, add the cIAP1-donor antibody complex, the POI-acceptor antibody complex, and the PROTAC dilutions.
- Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the ternary complex to form.
3. Signal Measurement:
- Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader. The plate is read with a time delay after excitation to reduce background fluorescence.
4. Data Analysis:
- Calculate the TR-FRET ratio (acceptor emission / donor emission).
- Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the cIAP1-PROTAC complex to ubiquitinate the target protein.
1. Reaction Setup:
- In a microcentrifuge tube, combine the following components in a reaction buffer (containing Tris-HCl, MgCl2, and DTT):
- E1 ubiquitin-activating enzyme
- E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
- Ubiquitin
- ATP
- Purified cIAP1
- Purified POI
- PROTAC compound at various concentrations.
2. Incubation:
- Incubate the reaction mixture at 37°C for 1-2 hours to allow for ubiquitination to occur.
3. Reaction Termination and Analysis:
- Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
- Analyze the reaction products by Western blotting using an antibody against the POI to detect the appearance of higher molecular weight bands corresponding to the poly-ubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
References
Validating cIAP1-Targeting Conjugates in Animal Models: A Comparative Guide
For researchers and drug development professionals, the in vivo validation of novel therapeutics is a critical step. This guide provides a comparative overview of cIAP1 Ligand-Linker Conjugates, a class of targeted protein degraders, and contrasts their preclinical validation with other established cIAP1 inhibitors. We present key experimental data, detailed protocols, and visual workflows to support the design and interpretation of animal studies in this domain.
Introduction to cIAP1-Targeting Strategies
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation, making it an attractive target in oncology.[1][2][3] Its E3 ubiquitin ligase activity is central to its function.[1] Several therapeutic strategies have emerged to modulate cIAP1, broadly categorized as follows:
-
cIAP1 Ligand-Linker Conjugates (PROTACs/SNIPERs): These molecules represent a novel class of therapeutics designed for targeted protein degradation. They consist of a ligand that binds to cIAP1, a linker, and a ligand for a target protein of interest. This tripartite structure brings the target protein into proximity with cIAP1, leading to the target's ubiquitination and subsequent degradation by the proteasome. While specific in vivo data for a conjugate named "9" is not publicly available, this guide will discuss the general properties and validation approach for this class of molecules.
-
Smac Mimetics (e.g., LCL161, Birinapant): These compounds mimic the endogenous protein Smac/DIABLO, which antagonizes IAP proteins.[1][2] By binding to cIAP1, Smac mimetics induce its auto-ubiquitination and proteasomal degradation, which in turn promotes apoptosis.[1][2] Several Smac mimetics have undergone extensive preclinical and clinical evaluation.[2][4]
-
E3 Ligase Inhibitors (e.g., D19): This class of small molecules directly inhibits the E3 ubiquitin ligase activity of cIAP1.[5] For instance, D19 binds to the RING domain of cIAP1, preventing its interaction with E2 ubiquitin-conjugating enzymes and thereby inhibiting its function.[5]
Comparative In Vivo Performance
The following tables summarize preclinical data from animal models for representative cIAP1 inhibitors. This data provides a benchmark for evaluating novel cIAP1 Ligand-Linker Conjugates.
| Compound | Mechanism of Action | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| LCL161 | Smac Mimetic | Pediatric solid tumor xenografts in SCID mice | 30 mg/kg, oral gavage, twice weekly | Significant differences in event-free survival in some solid tumor xenografts. No objective tumor responses observed as a single agent. | [6] |
| Osteosarcoma xenografts in nude mice | Not specified | Suppressed tumor growth. Co-treatment with doxorubicin (B1662922) was more effective. | [7] | ||
| Birinapant (B612068) | Smac Mimetic | Pediatric acute lymphoblastic leukemia (ALL) patient-derived xenografts (PDXs) | 30 mg/kg, route not specified, daily for 5 days a week for 2 weeks | Potent anti-leukemic efficacy, particularly against Ph-like ALL. | [8][9] |
| Solid tumor xenografts | Maximum tolerated dose of 47 mg/m² | Favorable pharmacokinetic properties with a half-life of 30-35 hours. | [4] | ||
| D19-14 (analog of D19) | E3 Ligase Inhibitor | Cancer xenograft model | Not specified | Efficacy in blocking cancer growth and reducing c-MYC levels. | [5] |
Signaling Pathway and Therapeutic Intervention
The diagram below illustrates the signaling pathway involving cIAP1 and the points of intervention for different classes of inhibitors.
Caption: cIAP1 signaling and points of therapeutic intervention.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are generalized protocols for key in vivo experiments based on published studies.
Xenograft Tumor Model Protocol
This protocol outlines the establishment of a tumor model and subsequent treatment to evaluate efficacy.
Caption: A typical workflow for a xenograft animal study.
-
Cell Lines and Culture: Select appropriate cancer cell lines with known cIAP1 expression levels. Culture cells under standard conditions.
-
Animal Models: Athymic nude or SCID mice are commonly used to prevent rejection of human tumor xenografts.[6] All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in saline or Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Formulation and Administration:
-
LCL161: Formulated for oral gavage by dissolving in 0.1N HCl and diluting with sodium acetate (B1210297) buffer (100 mM, pH 4.63).[6]
-
Birinapant: Can be administered via various routes, with doses around 30 mg/kg.[8]
-
Vehicle Control: The formulation buffer without the active compound should be administered to the control group.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume (Volume = (length × width²)/2).
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint and Analysis: At the end of the study (due to tumor burden or predetermined time point), euthanize the animals. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for cIAP1 and target protein levels, immunohistochemistry).
Pharmacodynamic (PD) Analysis Protocol
PD studies are essential to confirm that the drug is engaging its target in vivo.
-
Study Design: Inoculate mice with tumors as described above. Once tumors are established, administer a single dose of the cIAP1-targeting agent.
-
Sample Collection: At various time points post-dosing (e.g., 2, 6, 24, 48 hours), euthanize cohorts of mice and harvest tumors and/or peripheral blood mononuclear cells.[8]
-
Protein Analysis: Prepare protein lysates from the collected tissues. Use Western blotting to analyze the levels of cIAP1, the target protein (for degraders), and downstream signaling molecules (e.g., cleaved caspase-3).[10] This will confirm target engagement and pathway modulation.
Logical Relationship of cIAP1-Targeting Modalities
The following diagram illustrates the different mechanisms by which these compounds target cIAP1.
Caption: Mechanisms of action for different cIAP1 modulators.
Conclusion
The validation of cIAP1 Ligand-Linker Conjugates in animal models requires a robust experimental design that allows for direct comparison with existing cIAP1 inhibitors. By leveraging established protocols for xenograft models and pharmacodynamic analyses, researchers can effectively evaluate the in vivo efficacy and mechanism of action of these novel protein degraders. The data from well-characterized Smac mimetics and E3 ligase inhibitors provide a valuable benchmark for assessing the therapeutic potential of this emerging class of compounds.
References
- 1. Smac mimetics and innate immune stimuli synergize to promote tumor death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing (Stage 1) of LCL161, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smac mimetics LCL161 and GDC-0152 inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute sensitivity of Ph-like acute lymphoblastic leukemia to the SMAC-mimetic birinapant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of SNIPERs and PROTACs using cIAP1 ligands
An in-depth comparison of SNIPERs and PROTACs that utilize cellular inhibitor of apoptosis protein 1 (cIAP1) ligands reveals nuanced differences in their mechanism and therapeutic potential. While all SNIPERs fall under the broader umbrella of PROTACs (Proteolysis Targeting Chimeras), the term SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) is specifically used for those that recruit the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases.[1][2] This guide provides a detailed, side-by-side comparison for researchers, scientists, and drug development professionals, focusing on the unique aspects of cIAP1 recruitment.
Mechanism of Action: A Tale of Two Degradation Pathways
Both PROTACs and SNIPERs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS).[1][3] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] The fundamental mechanism involves forming a ternary complex between the POI and an E3 ligase, which leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7]
General PROTACs: The majority of PROTACs developed to date recruit E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN).[3][] Their primary function is to induce the degradation of the target protein, leaving the E3 ligase intact to participate in further degradation cycles.
SNIPERs (cIAP1-Recruiting PROTACs): SNIPERs utilize IAP antagonists, such as derivatives of Bestatin, LCL-161, or MV1, to recruit IAP family members like cIAP1, cIAP2, and XIAP.[3][9] A distinguishing feature of cIAP1-recruiting SNIPERs is their dual-action mechanism. Not only do they induce the degradation of the POI, but they also frequently cause the simultaneous degradation of cIAP1 itself.[10][11][12]
This occurs through two distinct mechanisms:
-
Target Protein (POI) and XIAP Degradation: This process requires the formation of the ternary complex (POI-SNIPER-IAP). The proximity induced by the SNIPER allows the E3 ligase (cIAP1 or XIAP) to ubiquitinate the POI, leading to its degradation.[13][14] Similarly, the degradation of XIAP is dependent on the formation of this ternary complex.[10][14]
-
cIAP1 Self-Degradation (Autoubiquitination): The IAP antagonist portion of the SNIPER molecule can bind directly to cIAP1 and trigger its intrinsic E3 ligase activity to ubiquitinate itself.[13][15] This autoubiquitination leads to the proteasomal degradation of cIAP1, a process that does not require the involvement of the target protein.[10][14]
This dual degradation is a significant advantage in cancer therapy, as IAPs are often overexpressed in cancer cells, contributing to therapeutic resistance.[11][12]
Side-by-Side Comparison: SNIPERs vs. General PROTACs
| Feature | SNIPERs (Recruiting cIAP1) | General PROTACs (e.g., Recruiting VHL/CRBN) |
| E3 Ligase Recruited | Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1, cIAP2, and XIAP.[9] | Primarily Von Hippel-Lindau (VHL) and Cereblon (CRBN).[] |
| Mechanism of Action | Induces ternary complex formation for POI degradation and can directly induce autoubiquitination and degradation of cIAP1.[10][14] | Induces ternary complex formation for POI degradation. The E3 ligase acts as a catalyst and is not typically degraded.[16] |
| Fate of E3 Ligase | Often induces degradation of cIAP1 itself, leading to a dual knockdown effect.[11][12] | The E3 ligase is typically recycled and remains stable. |
| Key Ligands | IAP antagonists like Bestatin, LCL-161, and MV1 derivatives.[1][9] | Ligands for VHL (e.g., hydroxyproline (B1673980) derivatives) or CRBN (e.g., thalidomide (B1683933) derivatives).[17] |
| Therapeutic Potential | Offers a potential dual therapeutic benefit by eliminating a target protein (e.g., an oncoprotein) and an anti-apoptotic protein (cIAP1).[11] | Primarily focused on the catalytic removal of a single target protein. |
| "SNIPER" Terminology | "Specific and Non-genetic IAP-dependent Protein Eraser" - a specific subclass of IAP-recruiting PROTACs.[9][11] | "Proteolysis Targeting Chimera" - the broader term for all such chimeric degraders.[1] |
Quantitative Data on cIAP1-Based Degraders
The following table summarizes the performance of several representative SNIPER molecules that recruit cIAP1 to degrade various target proteins.
| Degrader Name | Target Protein | cIAP1 Ligand Used | Degradation Potency (DC₅₀/IC₅₀) | Cell Line | Reference |
| SNIPER-1 | Androgen Receptor (AR) | IAP Ligand | Effective at 3 µM | PC cells | [1] |
| SNIPER-5 | BCR-ABL | IAP Ligand (e.g., Bestatin, MV1) | ~100 nM (Max knockdown) | K562 | [13] |
| SNIPER-7 / 8 | BRD4 | LCL-161 derivative | Effective at 0.1 µM | - | [13] |
| SNIPER-12 | BTK | IAP Ligand | DC₅₀ = 182 nM | THP-1 | [1] |
| SNIPER-21 | CRABP-II | Bestatin | Effective at 1 µM | HT1080 | [1] |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | LCL-161 derivative | IC₅₀ = 97 nM | - | [9] |
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the signaling pathways and experimental logic.
Caption: Mechanism of a cIAP1-recruiting SNIPER.
Caption: General mechanism of a PROTAC molecule.
Caption: Typical experimental workflow for evaluating SNIPERs.
Detailed Experimental Protocols
Successful development of degraders requires a robust set of assays to confirm their mechanism of action.
Protein Degradation Assay (Western Blot)
This is the cornerstone assay to quantify the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells (e.g., K562, THP-1) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response curve of the SNIPER or PROTAC molecule (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, 24 hours).[1][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies specific for the POI, cIAP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the percentage of protein degradation relative to a vehicle control.
Cell Viability Assay (e.g., MTS/MTT Assay)
This assay measures the functional consequence of protein degradation on cell proliferation and survival.[18]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat cells with various concentrations of the SNIPER molecule for an extended period (e.g., 72 hours).
-
Reagent Incubation: Add a tetrazolium salt-based reagent (like MTS or MTT) to each well and incubate for 1-4 hours. Live cells metabolize the salt into a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
In-Cell Ubiquitination Assay
This assay confirms that the SNIPER-induced protein loss is due to ubiquitination.
-
Cell Treatment: Treat cells with the SNIPER compound, often in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[9]
-
Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the target protein (POI) conjugated to magnetic or agarose (B213101) beads. This will pull down the POI and any associated proteins.
-
Elution and Western Blot: Wash the beads to remove non-specific binders and elute the protein complexes. Analyze the eluate by Western blotting using an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K48, K63). An increase in the ubiquitin signal in the SNIPER-treated sample confirms target ubiquitination.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 11. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 16. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of cIAP1 Ligand-Linker Conjugates
Comprehensive safety protocols are paramount for the handling and disposal of cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) ligand-linker conjugates, a novel class of molecules designed to induce targeted protein degradation. Given their biological activity and chemical nature, researchers, scientists, and drug development professionals must adhere to stringent disposal procedures to ensure personal safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of these compounds in a laboratory setting.
Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) for the specific cIAP1 ligand-linker conjugate to understand its unique hazards, including toxicity, reactivity, and environmental impact.[1] All personnel handling these compounds must be thoroughly trained in chemical safety and emergency procedures.[2][3]
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment is the first line of defense against chemical exposure. When handling cIAP1 ligand-linker conjugates, the following PPE is mandatory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect for damage before use.[2][4] |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect skin and personal clothing.[2][4] |
| Foot Protection | Closed-Toe Shoes | Must fully cover the feet to prevent injury from spills or falling objects.[4] |
All handling and preparation for disposal of cIAP1 ligand-linker conjugates should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]
Step-by-Step Disposal Protocol
The disposal of cIAP1 ligand-linker conjugates must comply with local, state, and federal regulations for hazardous waste.[1][5] The following protocol outlines a safe and compliant disposal workflow.
-
Segregation of Waste:
-
Waste Container Selection and Labeling:
-
Use only approved, chemically compatible, and leak-proof hazardous waste containers.[4][5]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the cIAP1 ligand-linker conjugate, and any relevant hazard pictograms (e.g., toxic).[8]
-
Keep the waste container closed except when adding waste.[6][9]
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][8]
-
The SAA must be under the control of laboratory personnel and within their line of sight.[8]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[6]
-
-
Final Disposal:
Experimental Workflow for Disposal
Caption: This diagram illustrates the sequential steps for the safe disposal of cIAP1 ligand-linker conjugates.
Emergency Procedures
In the event of a spill or accidental exposure, immediate action is critical.
-
Spills:
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and have the SDS available for medical personnel.[3]
-
By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with handling cIAP1 ligand-linker conjugates, ensuring a safe laboratory environment for all personnel.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. moravek.com [moravek.com]
- 3. wilcoprime.com [wilcoprime.com]
- 4. greenwgroup.com [greenwgroup.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. General Chemical Safety Guidelines [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
